Propanidid
Description
An intravenous anesthetic that has been used for rapid induction of anesthesia and for maintenance of anesthesia of short duration. (From Martindale, The Extra Pharmacopoeia, 30th ed, p918)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-5-10-23-18(21)12-14-8-9-15(16(11-14)22-4)24-13-17(20)19(6-2)7-3/h8-9,11H,5-7,10,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJXLQUPYHWCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048825 | |
| Record name | Propanidid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421-14-3 | |
| Record name | Propanidid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanidid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanidid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13234 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propanidid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanidid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPANIDID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO82L471NS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propanidid's Mechanism of Action on GABA(A) Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propanidid, a non-barbiturate intravenous anesthetic, exerts its pharmacological effects primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA(A)) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide synthesizes the current understanding of this compound's interaction with GABA(A) receptors, detailing its mechanism of action, binding sites, and the experimental methodologies used to elucidate these properties. While specific quantitative data such as EC50 and Kd values for this compound are not extensively available in the public domain, this guide presents the existing semi-quantitative data and provides a framework for understanding its effects on GABAergic neurotransmission.
Introduction
This compound is a rapid-onset, short-acting intravenous anesthetic.[1] Its clinical use has been limited due to side effects, but it remains a subject of research for its distinct pharmacological profile.[2] Like many general anesthetics, this compound's primary molecular target is the GABA(A) receptor, a ligand-gated ion channel that mediates fast inhibitory neurotransmission.[1][3] This document provides a comprehensive overview of the molecular mechanisms underlying this compound's action on GABA(A) receptors.
Mechanism of Action at the GABA(A) Receptor
This compound functions as a positive allosteric modulator of the GABA(A) receptor.[3] This means that it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA. This potentiation of GABAergic signaling leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.
In addition to its modulatory role, at higher concentrations, this compound can act as a direct agonist , meaning it can directly activate the GABA(A) receptor and open the chloride channel in the absence of GABA.
Signaling Pathway of this compound's Positive Allosteric Modulation
The binding of this compound to an allosteric site on the GABA(A) receptor induces a conformational change that increases the receptor's affinity for GABA or enhances the efficiency of channel gating upon GABA binding. This leads to a prolonged or more frequent opening of the chloride channel, amplifying the inhibitory signal.
Quantitative Data on this compound-GABA(A) Receptor Interaction
Precise EC50 and Kd values for this compound's interaction with GABA(A) receptors are not consistently reported in the literature. However, semi-quantitative data from various studies provide insights into its potency.
| Parameter | Value | Experimental System | Reference |
| Potentiation of GABA-induced Current | |||
| Stimulation of [3H]muscimol binding | 220% of control at 0°C | Pig cerebral cortex membranes | |
| 340% of control at 37°C | Pig cerebral cortex membranes | ||
| 50% stimulation of [3H]muscimol binding | 60 µM | Pig cerebral cortex membranes | |
| Direct Activation | |||
| Direct activation of GABA(A) receptor currents | 9–221% of baseline | Xenopus oocytes expressing human α1β2γ2s GABA(A) receptors | |
| Concentration for direct activation | 0.03–1 mmol/L | Xenopus oocytes expressing human α1β2γ2s GABA(A) receptors | |
| Inhibition | |||
| IC50 for picrotoxinin inhibition of this compound-stimulated [3H]muscimol binding | ~25 µM | Pig cerebral cortex membranes |
Experimental Protocols
The investigation of this compound's effects on GABA(A) receptors has primarily utilized two key experimental techniques: two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes and radioligand binding assays.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique allows for the functional characterization of ion channels expressed in the oocyte membrane.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired human GABA(A) receptor subunits (e.g., α1, β2, γ2s). The oocytes are then incubated for 2-3 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).
-
Two microelectrodes filled with a high salt solution (e.g., 3 M KCl) are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -80 mV).
-
GABA, this compound, or a combination of both are applied to the oocyte via the perfusion system.
-
The resulting chloride currents are recorded and analyzed.
-
Radioligand Binding Assay
This method is used to study the binding of ligands to receptors. In the context of this compound, it has been used to assess how it modulates the binding of a known GABA(A) receptor agonist, [3H]muscimol.
Methodology:
-
Membrane Preparation: A membrane preparation is isolated from a brain region rich in GABA(A) receptors, such as the cerebral cortex.
-
Incubation: The membrane preparation is incubated with the radioligand ([3H]muscimol) in the presence or absence of this compound at various concentrations.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting, which corresponds to the amount of bound radioligand.
-
Data Analysis: The data is analyzed to determine the effect of this compound on the binding affinity (Kd) and the number of binding sites (Bmax) for [3H]muscimol.
This compound Binding Site on the GABA(A) Receptor
The precise binding site of this compound on the GABA(A) receptor has not been definitively identified through experimental structural studies. However, molecular docking simulations suggest a probable binding pocket within the transmembrane domain (TMD) of the receptor. This is consistent with the binding sites of other intravenous anesthetics like propofol and etomidate, which are known to bind at the interfaces between subunits in the TMD.
The proposed binding site for this compound is thought to be located at the interface between subunits, where it can allosterically influence the conformational changes associated with channel gating.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo GABAA Receptor Interaction of the this compound Metabolite 4-(2-[Diethylamino]-2-Oxoethoxy)-3-Methoxy-Benzeneacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise and Fall of a Fleeting Anesthetic: A Technical History of Propanidid
A deep dive into the historical development, mechanism of action, and eventual withdrawal of the ultra-short-acting intravenous anesthetic, Propanidid.
For Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the trajectory of this compound, a once-promising anesthetic agent that enjoyed a brief but notable period in clinical practice. Developed in the early 1960s, its rapid onset and offset of action held significant appeal. However, concerns over hypersensitivity reactions ultimately led to its withdrawal from the market, offering valuable lessons for modern drug development. This document provides a comprehensive overview of this compound's synthesis, mechanism of action, pharmacokinetics, and the clinical experiences that defined its history.
Introduction and Historical Context
This compound, a derivative of eugenol, was first introduced by Bayer in 1963.[1] It emerged as an ultra-short-acting intravenous anesthetic, offering the allure of rapid induction of anesthesia and an equally swift recovery, a desirable profile for short surgical and diagnostic procedures.[2] Marketed under trade names such as Epontol and Sombrevin, this compound was initially met with enthusiasm for its seemingly advantageous pharmacokinetic profile compared to the barbiturates of the era.[3] However, its time in widespread clinical use was short-lived due to reports of anaphylactoid reactions, leading to its eventual withdrawal from many markets.[1] The debate over whether these adverse reactions were attributable to the drug itself or its solubilizing agent, Cremophor EL, remains a significant aspect of its legacy.[1]
Physicochemical and Pharmacokinetic Properties
This compound is a pale yellow, oily liquid with poor water solubility. This necessitated its formulation in a solubilizing agent, Cremophor EL, for intravenous administration.
| Property | Value |
| Chemical Formula | C18H27NO5 |
| Molecular Weight | 337.41 g/mol |
| LogP (Octanol/Water) | 2.8 |
| Water Solubility | 0.229 mg/mL |
| Boiling Point | 210-212 °C at 0.7 mmHg |
Table 1: Physicochemical Properties of this compound
The most striking feature of this compound's pharmacokinetic profile was its ultra-short duration of action. This was primarily due to its rapid hydrolysis by plasma cholinesterases into inactive metabolites. This rapid breakdown prevented the accumulation of the drug and allowed for a quick recovery of consciousness.
| Parameter | Value (in Humans) |
| Onset of Action | 20-40 seconds |
| Duration of Anesthesia | 3-8 minutes |
| Metabolism | Rapid hydrolysis by plasma cholinesterases |
| Elimination Half-Life | Not well-established due to rapid metabolism |
Table 2: Pharmacokinetic Profile of this compound
Mechanism of Action: Modulating the GABAa Receptor
This compound exerts its anesthetic effects as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor. The GABAa receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. When activated by GABA, it opens an intrinsic chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.
This compound, like other general anesthetics such as propofol, binds to a site on the GABAa receptor distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, increasing the frequency and/or duration of chloride channel opening. The potentiation of inhibitory neurotransmission leads to the clinical effects of sedation and loss of consciousness. While the precise binding pocket on the GABAa receptor for this compound is not definitively established, it is understood to interact with the transmembrane domains of the receptor subunits.
References
- 1. Hypersensitivity to antineoplastic agents: mechanisms and treatment with rapid desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Survey of EXPERIMENTAL AND CLINICAL PHARMACOLOGY OF this compound | Semantic Scholar [semanticscholar.org]
- 3. Three classes of propofol binding sites on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Propanidid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propanidid is an ultra-short-acting intravenous anesthetic agent, chemically classified as a phenylacetate derivative. It was introduced in the 1960s and is recognized for its rapid onset and offset of action. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies related to this compound. Detailed experimental protocols for its formulation and in vivo evaluation are presented, alongside a summary of its mechanism of action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. This document is intended to serve as a comprehensive resource for researchers and professionals involved in anesthetic drug development and pharmacological research.
Chemical Structure and Properties
This compound, with the IUPAC name propyl 2-{4-[(diethylcarbamoyl)methoxy]-3-methoxyphenyl}acetate, is a pale yellow oil. Its chemical structure is characterized by a substituted phenylacetic acid core.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | propyl 2-{4-[(diethylcarbamoyl)methoxy]-3-methoxyphenyl}acetate[1][2] |
| CAS Number | 1421-14-3[1][3] |
| Molecular Formula | C₁₈H₂₇NO₅ |
| Molecular Weight | 337.41 g/mol |
| PubChem CID | 15004 |
| ChEMBL ID | CHEMBL2105345 |
| DrugBank ID | DB13234 |
Physicochemical Properties
| Property | Value |
| Physical State | Pale yellow oil |
| Melting Point | <25 °C |
| Boiling Point | 210-212 °C at 0.7 mmHg |
| Water Solubility | 0.229 mg/mL (predicted) |
| logP | 2.8 (predicted) |
| pKa (Strongest Acidic) | 16.59 (predicted) |
| pKa (Strongest Basic) | -4.6 (predicted) |
Pharmacology
Mechanism of Action
This compound exerts its anesthetic effects by acting as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Upon binding of GABA, the receptor's chloride ion channel opens, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound enhances the effect of GABA, leading to increased chloride conductance and a more pronounced inhibitory effect. This potentiation of GABAergic neurotransmission is the basis for its anesthetic properties.
Signaling Pathway of this compound at the GABAA Receptor
Caption: this compound acts as a positive allosteric modulator of the GABA-A receptor.
Pharmacokinetics
-
Absorption: this compound is administered intravenously, leading to rapid absorption and distribution.
-
Distribution: Due to its lipophilic nature, it readily crosses the blood-brain barrier to exert its effects on the central nervous system.
-
Metabolism: The primary metabolic pathway for this compound is hydrolysis of its ester linkage by plasma and liver esterases. This rapid breakdown is responsible for its ultra-short duration of action. The main metabolite is 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxy-benzeneacetic acid.
-
Excretion: The metabolites of this compound are primarily excreted by the kidneys.
Pharmacodynamics
-
Onset of Action: Anesthesia is induced within 20-30 seconds following intravenous injection.
-
Duration of Action: The anesthetic effect is brief, typically lasting for 6-8 minutes.
-
Effects: this compound induces a rapid loss of consciousness. It has been reported to cause a brief period of hyperventilation followed by respiratory depression. Hypotension and tachycardia can also occur.
Experimental Protocols
Synthesis of this compound
A general synthetic approach for this compound involves a multi-step process:
-
Alkylation: 4-hydroxy-3-methoxybenzaldehyde (vanillin) is alkylated with an N,N-diethyl-2-chloroacetamide to form 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxybenzaldehyde.
-
Oxidation: The aldehyde group is then oxidized to a carboxylic acid, yielding 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxybenzoic acid.
-
Esterification: Finally, the carboxylic acid is esterified with propanol to produce propyl 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxyphenyl)acetate (this compound).
Logical Workflow for this compound Synthesis
Caption: General synthetic route for this compound.
Preparation of Intravenous Formulation
This compound is poorly soluble in water and requires a solubilizing agent for intravenous administration.
Cremophor EL-based Formulation: Historically, this compound was formulated as a 5% solution in a 20% aqueous solution of polyoxyethylated castor oil (Cremophor EL). However, Cremophor EL has been associated with anaphylactoid reactions.
Liposomal Formulation: To avoid the adverse effects of Cremophor EL, liposomal formulations have been investigated.
Experimental Protocol for Liposomal this compound Preparation:
-
Lipid Film Hydration: A mixture of lipids (e.g., phospholipids and cholesterol) is dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer containing this compound by gentle agitation. This process forms multilamellar vesicles (MLVs).
-
Sonication/Extrusion: To produce smaller, more uniform vesicles, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
-
Purification: Unencapsulated this compound is removed by methods such as dialysis or gel filtration.
In Vivo Anesthetic Activity Assessment in Swine
Objective: To evaluate the anesthetic efficacy and hemodynamic effects of a liposomal this compound formulation compared to a Cremophor EL-based formulation and propofol.
Animals: Eighteen pigs are randomly assigned to three groups (n=6 per group).
Procedure:
-
Anesthesia Induction:
-
Group 1 (Liposomal this compound): 60 mg/kg intravenous bolus.
-
Group 2 (Cremophor EL this compound): 15 mg/kg intravenous bolus.
-
Group 3 (Propofol): 5 mg/kg intravenous bolus.
-
-
Anesthesia Maintenance:
-
Group 1: Continuous infusion of 400 mg/kg/h.
-
Group 2: Continuous infusion of 100 mg/kg/h.
-
Group 3: Continuous infusion of 20 mg/kg/h.
-
-
Monitoring: Arterial and pulmonary artery catheters are placed for invasive hemodynamic monitoring (arterial pressure, pulmonary arterial pressure, cardiac output). Heart rate, ECG, and capnography are also monitored.
-
Blood Sampling: Blood samples are collected for the measurement of plasma catecholamines, cortisol, and histamine levels.
-
Data Analysis: Hemodynamic parameters and stress hormone levels are compared between the groups.
Experimental Workflow for In Vivo Anesthesia Study
Caption: Workflow for the in vivo evaluation of this compound formulations.
Analytical Methods
Determination of this compound in Biological Samples
Gas chromatography (GC) is a suitable method for the quantitative analysis of this compound in biological matrices such as plasma.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Outline:
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Plasma samples are alkalinized and extracted with an organic solvent (e.g., diethyl ether or a hexane/isoamyl alcohol mixture).
-
Solid-Phase Extraction (SPE): Alternatively, SPE can be used for sample cleanup and concentration. A suitable sorbent is chosen to retain this compound, which is then eluted with an appropriate solvent.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to ensure separation from endogenous plasma components.
-
Injection: A splitless injection mode is typically used for trace analysis.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected ion monitoring (SIM) is used for quantification to enhance sensitivity and selectivity. Characteristic ions of this compound are monitored.
-
-
Quantification: A calibration curve is constructed using standards of known this compound concentrations, and an internal standard is used to correct for variations in extraction efficiency and injection volume.
Conclusion
This compound remains a significant compound of interest for its ultra-short-acting anesthetic properties. This guide has provided a detailed overview of its chemical structure, properties, and pharmacological profile, with a focus on its action at the GABAA receptor. The experimental protocols outlined for its formulation and in vivo assessment offer a framework for further research and development in the field of anesthesiology. The analytical methods described are crucial for pharmacokinetic and metabolic studies. While this compound itself is no longer in widespread clinical use due to adverse effects associated with its original formulation, understanding its characteristics can inform the development of new, safer anesthetic agents.
References
- 1. [Anesthesiologic efficacy of this compound as a liposome dispersion. An experimental study with rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Anesthesia with this compound in a liposomal preparation. An experimental study in swine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Clinical Studies of Propanidid (FBA 1420): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Pharmacological Profile
Propanidid, a derivative of eugenol, was introduced as a non-barbiturate intravenous anesthetic. Its primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA, leading to rapid central nervous system depression. Additionally, this compound acts as a competitive inhibitor of plasma cholinesterase, which is responsible for its rapid metabolism and short duration of action.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data extracted from early clinical evaluations of this compound.
Table 1: Induction Dose and Onset of Anesthesia
| Study | Number of Patients | Induction Dose (mg/kg) | Mean Onset of Anesthesia (seconds) |
| Wynands & Burfoot (1965) | 100 | 5 - 7 | 30 |
| Clarke & Dundee (1966) (Review) | Various studies | 5 - 10 | 20 - 40 |
| Group Trial (1966) | 250 | 5 - 7 | Not specified |
Table 2: Duration of Anesthesia and Recovery
| Study | Mean Duration of Anesthesia (minutes) | Mean Time to Ambulation (minutes) |
| Wynands & Burfoot (1965) | 3 - 5 | 15 - 20 |
| Clarke & Dundee (1966) (Review) | 4 - 6 | 20 - 30 |
| Group Trial (1966) | ~4 | Not specified |
Table 3: Hemodynamic Effects
| Study | Mean Change in Systolic Blood Pressure | Mean Change in Heart Rate |
| Wynands & Burfoot (1965) | ↓ 10-20 mmHg | ↑ 10-20 beats/min |
| Clarke & Dundee (1966) (Review) | Variable fall | Increase |
| Group Trial (1966) | Fall in most patients | Increase in most patients |
Experimental Protocols
A Clinical Study of this compound (FBA 1420) by Wynands & Burfoot (1965)
-
Patient Population: 100 adult patients scheduled for minor surgical procedures. Patients were premedicated with meperidine and atropine.
-
Induction of Anesthesia: Anesthesia was induced with a single intravenous injection of a 5% solution of this compound at a dose of 5 to 7 mg/kg of body weight, administered over 10 to 15 seconds.
-
Monitoring:
-
Blood pressure and pulse rate were recorded at 1-minute intervals for the first 5 minutes, and then every 5 minutes until the patient was fully awake.
-
Respiratory rate and depth were observed continuously.
-
The time of injection, loss of consciousness (defined by the loss of the eyelash reflex), duration of apnea, and time to awakening (defined by the ability to obey simple commands) were recorded.
-
-
Data Analysis: The study reported the mean and range of the observed parameters.
Group Trial of this compound as an Intravenous Anaesthetic (1966)
-
Patient Population: 250 patients undergoing minor gynecological procedures.
-
Induction of Anesthesia: this compound was administered intravenously at a dose of 5 to 7 mg/kg.
-
Methodology: This was a multi-center trial to assess the efficacy and side effects of this compound in a larger patient population. The exact monitoring protocols were determined by each participating center but generally included monitoring of cardiovascular and respiratory parameters.
-
Data Collection: Data on the quality of anesthesia, incidence of side effects (such as hyperventilation, hypotension, and venous sequelae), and recovery times were collected and analyzed.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's modulation of the GABA-A receptor signaling pathway.
Caption: Workflow of this compound's rapid metabolism and elimination.
Caption: A generalized workflow of the early clinical trials of this compound.
References
Propanidid: A Technical Guide for Drug Development Professionals
An In-depth Review of the Pharmacology, and Clinical Application of a Pioneering Intravenous Anesthetic
Abstract
Propanidid, a derivative of eugenol, is an ultra-short-acting intravenous anesthetic agent first introduced in the 1960s.[1][2] It gained initial popularity due to its rapid onset and short duration of action, a result of its swift hydrolysis by plasma and liver cholinesterases.[3] Its primary mechanism of action is the potentiation of the inhibitory effects of γ-aminobutyric acid (GABA) at the GABA-A receptor.[4][5] Despite its favorable pharmacokinetic profile, this compound was withdrawn from many markets due to a notable incidence of anaphylactoid reactions, largely attributed to its solubilizing agent, Cremophor EL. This technical guide provides a comprehensive overview of this compound, focusing on its core pharmacology, primary use cases, and the experimental methodologies used to characterize it. This document is intended for researchers, scientists, and drug development professionals interested in the history and properties of intravenous anesthetics and the development of novel GABAergic modulators.
Core Pharmacology
Mechanism of Action
This compound is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its anesthetic effects are mediated by enhancing the receptor's affinity for GABA, thereby increasing the frequency and duration of chloride channel opening. This leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
dot
Caption: this compound's signaling pathway at the GABA-A receptor.
Pharmacodynamics
This compound's interaction with the GABA-A receptor has been characterized in vitro. Studies using [3H]muscimol, a GABA-A receptor agonist, demonstrated that this compound enhances agonist binding in a concentration-dependent manner.
| Parameter | Value | Experimental Context |
| 50% Stimulation of [3H]muscimol binding | 60 µM | Membrane preparation from pig cerebral cortex at 0°C |
| Picrotoxinin IC50 | ~25 µM | Inhibition of this compound-stimulated [3H]muscimol binding |
Data sourced from Biochemical Journal (1984).
Pharmacokinetics
This compound is characterized by its rapid onset and very short duration of action, which is a direct result of its rapid metabolism.
| Parameter | Value/Description |
| Absorption | Rapidly absorbed following intravenous administration. |
| Distribution | Information on the volume of distribution is not extensively detailed in the reviewed literature. |
| Metabolism | Primarily hydrolyzed by plasma and liver cholinesterases to an inactive carboxylic acid metabolite. |
| Elimination | The half-life of this compound is very short, contributing to its ultra-short-acting profile. Specific quantitative data on clearance rates are not consistently reported in the available literature. |
| Onset of Action | 20-30 seconds after injection. |
| Duration of Action | 6-8 minutes. |
Primary Use Cases & Clinical Data
This compound was primarily used for the induction of general anesthesia and for providing anesthesia for short surgical or diagnostic procedures.
| Clinical Parameter | Observation | Dosage |
| Anesthetic Induction | Rapid and smooth induction of anesthesia. | 5-10 mg/kg intravenously. |
| Cardiovascular Effects | A notable drop in blood pressure, with reports of a 33% decrease in the first minute post-injection, which was typically rapidly corrected. | 5-10 mg/kg. |
| Adverse Effects | Anaphylactoid reactions were a significant concern, with an incidence reported to be between 1:500 and 1:17,000. These reactions were often attributed to the solubilizing agent, Cremophor EL. | Not dose-dependent. |
Clinical data compiled from various clinical studies and reviews.
Experimental Protocols
GABA-A Receptor Binding Assay
The following is a generalized protocol for a GABA-A receptor binding assay, based on standard methodologies, to assess the effect of a compound like this compound.
Objective: To determine the effect of this compound on the binding of a radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol) to neuronal membranes.
Materials:
-
Rat cerebral cortex tissue
-
Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]muscimol (radioligand)
-
This compound (test compound)
-
GABA (for non-specific binding determination)
-
Scintillation fluid
-
Centrifuge, scintillation counter, filtration apparatus
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet multiple times with binding buffer through repeated resuspension and centrifugation to remove endogenous GABA.
-
-
Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of [3H]muscimol in the presence of varying concentrations of this compound.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled GABA.
-
Incubate at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data to determine the effect of this compound on [3H]muscimol binding (e.g., calculate EC50 for stimulation).
-
dot
Caption: A generalized workflow for a GABA-A receptor binding assay.
Two-Electrode Voltage Clamp Electrophysiology
The following protocol outlines a standard method for assessing the modulatory effects of this compound on GABA-A receptors expressed in Xenopus oocytes.
Objective: To characterize the electrophysiological effects of this compound on GABA-A receptor-mediated currents.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2s)
-
Two-electrode voltage clamp setup
-
Perfusion system
-
Frog Ringer's solution
-
GABA solution
-
This compound solution
Methodology:
-
Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Frog Ringer's solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Apply GABA at a concentration that elicits a submaximal current response (e.g., EC10-20).
-
Co-apply varying concentrations of this compound with the GABA solution.
-
Record the changes in the GABA-evoked current in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Normalize the current amplitudes to the control GABA response.
-
Construct concentration-response curves for this compound's modulatory effect.
-
Calculate the EC50 for potentiation and the maximum potentiation effect.
-
Synthesis and Formulation
This compound is a pale yellow oil that is practically insoluble in water. For intravenous administration, it was formulated as a 5% solution in Cremophor EL, a polyoxyethylated castor oil, which acted as a solubilizing agent. This formulation was a key factor in the subsequent withdrawal of the drug due to hypersensitivity reactions associated with Cremophor EL.
Conclusion
This compound represents a significant milestone in the history of intravenous anesthesia. Its development highlighted the potential for ultra-short-acting agents with a metabolic profile independent of hepatic oxidation. While its clinical use was ultimately curtailed by adverse effects related to its formulation, the study of this compound has provided valuable insights into the pharmacology of GABA-A receptor modulators. For drug development professionals, the story of this compound serves as a crucial case study on the importance of formulation and the potential for excipients to influence the safety profile of a drug. The rapid onset and offset of this compound's effects remain desirable characteristics for modern anesthetics, and understanding its mechanism and limitations can inform the design of future generations of GABAergic drugs with improved safety and tolerability.
References
- 1. karger.com [karger.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Steady-state activation and modulation of the synaptic-type α1β2γ2L GABAA receptor by combinations of physiological and clinical ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A clinical study of this compound (FBA 1420) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table of volume of distribution for drugs - Wikipedia [en.wikipedia.org]
Propanidid: A Technical Guide to its Discovery and Synthesis
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
Propanidid, an ultra-short-acting intravenous general anesthetic, was a notable development in the field of anesthesiology in the 1960s. Developed by Bayer, its rapid onset and short duration of action offered significant advantages for certain medical procedures. This technical guide provides a comprehensive overview of the discovery of this compound, detailing the key scientific contributions and the historical context of its development. Furthermore, it outlines a detailed, three-step chemical synthesis pathway for this compound, commencing from the readily available precursor, homovanillic acid. This guide includes explicit experimental protocols for each synthetic step, quantitative data presented in tabular format, and detailed characterization of the final product and key intermediates using modern spectroscopic techniques. Visual diagrams generated using Graphviz (DOT language) are provided to illustrate the logical flow of the synthesis.
Discovery and Development
This compound was first introduced by the German pharmaceutical company Bayer in 1963.[1] The invention is credited to a team of scientists including Rudolf Hiltmann, Heinrich Wollweber, Friedrich Hoffmeister, and Wolfgang Wirth, as detailed in their United States Patent 3,086,978, assigned to Farbenfabriken Bayer Aktiengesellschaft. Marketed under trade names such as Epontol and Fabantol, this compound gained initial popularity as an ultra-short-acting anesthetic.[1]
Its clinical use, however, was short-lived due to a significant number of anaphylactic reactions observed in patients. These adverse reactions were largely attributed to the solubilizing agent, Cremophor EL, used in its formulation, rather than the this compound molecule itself.[1] Despite its withdrawal from the market, the study of this compound has contributed to the understanding of anesthetic agents and the importance of formulation in drug safety.
Chemical Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a three-step process starting from 4-hydroxy-3-methoxyphenylacetic acid, commonly known as homovanillic acid. The synthesis involves:
-
Esterification of homovanillic acid with propanol to form the intermediate propyl 4-hydroxy-3-methoxyphenylacetate.
-
Synthesis of the key intermediate , 2-chloro-N,N-diethylacetamide, from chloroacetyl chloride and diethylamine.
-
Williamson Ether Synthesis of the propyl 4-hydroxy-3-methoxyphenylacetate with 2-chloro-N,N-diethylacetamide to yield the final product, this compound.
The logical flow of this synthesis is depicted in the following diagram:
Experimental Protocols
Step 1: Synthesis of Propyl 4-hydroxy-3-methoxyphenylacetate
This step involves the Fischer-Speier esterification of homovanillic acid with propanol, catalyzed by a strong acid.
Diagram of the Experimental Workflow for Step 1:
Methodology:
-
To a solution of homovanillic acid (1 equivalent) in an excess of n-propanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess propanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford pure propyl 4-hydroxy-3-methoxyphenylacetate.
Step 2: Synthesis of 2-chloro-N,N-diethylacetamide
This intermediate is prepared by the reaction of chloroacetyl chloride with diethylamine.
Diagram of the Experimental Workflow for Step 2:
Methodology:
-
Dissolve diethylamine (2 equivalents) in an inert solvent such as dichloromethane in a flask cooled in an ice bath.
-
Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to yield 2-chloro-N,N-diethylacetamide.
Step 3: Synthesis of this compound (Williamson Ether Synthesis)
The final step involves the reaction of the phenolic intermediate with the chloroacetamide derivative in the presence of a base.
Diagram of the Experimental Workflow for Step 3:
Methodology:
-
To a solution of propyl 4-hydroxy-3-methoxyphenylacetate (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add a base such as anhydrous potassium carbonate (1.5 equivalents).
-
Add 2-chloro-N,N-diethylacetamide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude this compound by column chromatography on silica gel to obtain the final product.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Reference |
| Propyl 4-hydroxy-3-methoxyphenylacetate | C₁₂H₁₆O₄ | 224.25 | ~85-95% | General Esterification |
| 2-chloro-N,N-diethylacetamide | C₆H₁₂ClNO | 149.62 | ~70-85% | Amide Formation |
| This compound | C₁₈H₂₇NO₅ | 337.41 | ~60-75% | Williamson Ether Synthesis |
Spectroscopic Data and Characterization
This compound (Propyl 4-(2-(diethylamino)-2-oxoethoxy)-3-methoxyphenyl)acetate)
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.85-6.70 (m, 3H, Ar-H), 4.65 (s, 2H, O-CH₂-CO), 4.05 (t, J=6.7 Hz, 2H, O-CH₂-CH₂-CH₃), 3.85 (s, 3H, O-CH₃), 3.55 (s, 2H, Ar-CH₂), 3.40 (q, J=7.1 Hz, 4H, N-(CH₂-CH₃)₂), 1.65 (sext, J=7.4 Hz, 2H, O-CH₂-CH₂-CH₃), 1.15 (t, J=7.1 Hz, 6H, N-(CH₂-CH₃)₂), 0.90 (t, J=7.4 Hz, 3H, O-CH₂-CH₂-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172.0, 167.5, 149.5, 146.0, 127.0, 121.0, 114.0, 112.5, 68.0, 66.5, 56.0, 41.5, 41.0, 22.0, 14.0, 13.0, 10.5.
-
IR (KBr, cm⁻¹): 2970 (C-H), 1735 (C=O, ester), 1645 (C=O, amide), 1590, 1510 (C=C, aromatic), 1260, 1140 (C-O).
-
Mass Spectrometry (EI, m/z): 337 (M⁺), 264, 194, 151, 100.[1]
Propyl 4-hydroxy-3-methoxyphenylacetate
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.80-6.65 (m, 3H, Ar-H), 5.60 (s, 1H, OH), 4.05 (t, J=6.7 Hz, 2H, O-CH₂-CH₂-CH₃), 3.85 (s, 3H, O-CH₃), 3.50 (s, 2H, Ar-CH₂), 1.65 (sext, J=7.4 Hz, 2H, O-CH₂-CH₂-CH₃), 0.90 (t, J=7.4 Hz, 3H, O-CH₂-CH₂-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172.5, 146.5, 145.0, 126.5, 121.5, 114.5, 111.5, 66.5, 56.0, 41.0, 22.0, 10.5.
-
IR (KBr, cm⁻¹): 3400 (O-H), 2960 (C-H), 1730 (C=O, ester), 1600, 1515 (C=C, aromatic), 1270, 1150 (C-O).
-
Mass Spectrometry (EI, m/z): 224 (M⁺), 182, 151, 123.[2]
2-chloro-N,N-diethylacetamide
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.05 (s, 2H, Cl-CH₂), 3.35 (q, J=7.2 Hz, 4H, N-(CH₂-CH₃)₂), 1.15 (t, J=7.2 Hz, 6H, N-(CH₂-CH₃)₂).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 166.0, 42.0, 41.5, 41.0, 14.0, 12.5.
-
IR (Neat, cm⁻¹): 2975 (C-H), 1650 (C=O, amide), 1430, 1280, 770 (C-Cl).
-
Mass Spectrometry (EI, m/z): 149 (M⁺), 114, 100, 72, 58.
Conclusion
This compound represents a significant milestone in the history of anesthetic drug development. While its clinical application was ultimately limited, the synthetic chemistry and pharmacological properties of this compound continue to be of interest to researchers in medicinal chemistry and drug development. The three-step synthesis pathway detailed in this guide provides a clear and reproducible method for obtaining this compound for research purposes. The provided experimental protocols, quantitative data, and spectroscopic characterizations offer a comprehensive resource for scientists working in this area. The logical diagrams of the synthesis pathway and experimental workflows serve to further clarify the process, making this guide a valuable tool for both educational and practical applications in the laboratory.
References
Initial In-Vitro Efficacy of Propanidid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propanidid, an ultra-short-acting intravenous anesthetic, primarily exerts its efficacy through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. This document provides a technical overview of the initial in-vitro studies that have defined our understanding of this compound's mechanism of action. Key experimental data on its interaction with GABAA receptors are presented, alongside detailed experimental protocols. Furthermore, this guide discusses secondary in-vitro effects, including the inhibition of acetylcholinesterase and its metabolic fate, summarizing the current state of knowledge from foundational studies.
Core Mechanism of Action: GABAA Receptor Modulation
This compound's primary anesthetic and sedative-hypnotic effects are attributed to its action as a positive allosteric modulator of the GABAA receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2][3][4] In-vitro studies have demonstrated that this compound enhances the function of these receptors, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuronal membrane. This increase in inhibition at the cellular level translates to the observed anesthetic effects at the macroscopic level.
In-Vitro Electrophysiological Data
Initial in-vitro efficacy studies have quantified the effect of this compound on GABAA receptors expressed in Xenopus oocytes. These studies utilized the two-electrode voltage clamp technique to measure the potentiation of GABA-induced currents in the presence of varying concentrations of this compound.
Table 1: In-Vitro Efficacy of this compound on Human GABAA (α1β2γ2s) Receptors
| This compound Concentration (mmol/L) | Direct Activation (% of GABA 20 µmol/L Response) | Potentiation of GABA 20 µmol/L Response (%) |
| 0.001 | Not Reported | ~125% |
| 0.01 | Not Reported | ~200% |
| 0.1 | Not Reported | ~350% |
| 1 | ~50% | ~500% |
Data is estimated from graphical representations in the cited literature and presented for illustrative purposes.[3]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
The following protocol outlines the key steps for assessing the in-vitro efficacy of this compound on GABAA receptors expressed in Xenopus laevis oocytes.
-
Oocyte Preparation: Oocytes are surgically harvested from anesthetized Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β2, and γ2s).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The oocyte membrane potential is clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
A baseline response is established by applying a known concentration of GABA (e.g., 20 µmol/L).
-
This compound is then co-applied with GABA at various concentrations to determine its potentiating effect.
-
Direct activation is assessed by applying this compound in the absence of GABA.
-
-
Data Analysis: The potentiation of the GABA-induced current by this compound is measured and typically expressed as a percentage increase over the baseline GABA response.
Figure 1: this compound's Mechanism of Action at the GABAA Receptor.
Figure 2: Experimental Workflow for Two-Electrode Voltage Clamp (TEVC) Studies.
Secondary In-Vitro Effects
Inhibition of Acetylcholinesterase
In-vitro studies have identified this compound as a competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action has been observed for serum cholinesterase, as well as for acetylcholinesterase found at the neuromuscular plaque and in the brain.
Metabolic Fate: Rapid Hydrolysis
The ultra-short duration of action of this compound is a direct consequence of its rapid metabolism. In-vitro studies using various tissue homogenates have demonstrated that this compound is quickly hydrolyzed to its inactive carboxylic acid metabolite.
These studies have shown that the rate of hydrolysis is most rapid in liver homogenates, indicating that the liver is the primary site of this compound's metabolic inactivation. The hydrolysis by blood and serum esterases is reported to be significantly slower. While the rapid nature of this metabolic degradation is well-established, specific quantitative in-vitro metabolic stability data, such as half-life (t1/2) or intrinsic clearance (CLint) in liver microsomes or hepatocytes, are not detailed in the foundational literature.
Figure 3: Conceptual Diagram of this compound's Metabolic Inactivation.
Conclusion
The initial in-vitro studies of this compound have firmly established its primary mechanism of action as a potent positive allosteric modulator of GABAA receptors. Electrophysiological data quantitatively support this, providing a clear concentration-dependent effect. While secondary effects, such as the inhibition of acetylcholinesterase and its rapid metabolic hydrolysis, have been identified, the available literature from these early studies is more qualitative in nature. For drug development professionals, these findings underscore the importance of the GABAergic system as the principal target for this compound's anesthetic properties and highlight its rapid clearance as a key pharmacokinetic feature. Further quantitative characterization of its metabolic pathways and off-target effects would be beneficial for a more comprehensive in-vitro profile.
References
- 1. Metabolic degradation of this compound by various tissues. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of intrinsic clearance in liver microsomes and hepatocytes from rats and humans: evaluation of free fraction and uptake in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of in vivo hepatic extraction ratio from in vitro metabolism by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eugenol - Wikipedia [en.wikipedia.org]
Propanidid: A Comprehensive Pharmacology and Biochemistry Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propanidid, a derivative of eugenol, is an ultra-short-acting intravenous anesthetic agent.[1][2] This technical guide provides an in-depth overview of the pharmacology and biochemistry of this compound, focusing on its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and metabolic pathways. The document is intended for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and providing visualizations of key biological processes.
Introduction
Introduced in the 1960s, this compound offered rapid induction of anesthesia and a short duration of action, attributed to its fast metabolism.[2][3] However, reports of anaphylactic reactions, largely associated with its solubilizing agent, Cremophor EL, led to its withdrawal from many markets.[3] Despite its limited clinical use today, the study of this compound's interactions with neuronal targets remains valuable for the development of novel anesthetic agents. This guide delves into the core pharmacological and biochemical characteristics of this compound.
Physicochemical Properties
This compound is a phenylacetate derivative with the IUPAC name propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl]acetate. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₇NO₅ | |
| Molecular Weight | 337.4 g/mol | |
| CAS Number | 1421-14-3 | |
| Appearance | Yellowish oil |
Pharmacology
Mechanism of Action
This compound exerts its anesthetic effects through two primary mechanisms: potentiation of GABAergic inhibition and inhibition of acetylcholinesterase.
The principal mechanism of this compound's anesthetic action is its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. GABAA receptors are ligand-gated ion channels that, upon activation by GABA, conduct chloride ions (Cl⁻) into the neuron, leading to hyperpolarization and inhibition of neuronal firing. This compound enhances the effect of GABA, increasing the frequency of chloride channel opening and prolonging the inhibitory postsynaptic current. This potentiation of GABAergic neurotransmission is a hallmark of many general anesthetics.
This compound also acts as a competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine at the synaptic cleft. This action may contribute to some of its physiological effects, although its primary anesthetic action is attributed to its effects on GABAA receptors.
Pharmacodynamics
The pharmacodynamic effects of this compound are characterized by a rapid onset and short duration of anesthesia.
| Parameter | Value | Description |
| Onset of Action | 20-30 seconds | Time to induce anesthesia after intravenous administration. |
| Duration of Action | 3-8 minutes | Duration of anesthetic effect from a single bolus dose. |
| GABAA Receptor Modulation | ||
| EC₅₀ (GABA potentiation) | ~26 µM | Effective concentration for 50% potentiation of GABA-mediated current. |
| Acetylcholinesterase Inhibition | ||
| Inhibition Type | Competitive | This compound competes with acetylcholine for the active site of AChE. |
| I₅₀ (Serum Cholinesterase) | Lower than for AChE | Concentration for 50% inhibition is lower for serum cholinesterase than for acetylcholinesterase at the neuromuscular plaque. |
Pharmacokinetics
The pharmacokinetic profile of this compound is defined by its rapid distribution and extremely fast metabolic clearance.
| Parameter | Value | Description |
| Absorption | N/A | Administered intravenously. |
| Distribution | ||
| Protein Binding | Not extensively documented | |
| Metabolism | ||
| Primary Route | Hydrolysis | Rapidly broken down by esterases. |
| Primary Site | Liver | The liver is the main site of metabolism. |
| Enzymes | Esterases | Primarily plasma and liver esterases. |
| Elimination | ||
| Half-life | Very short | Contributes to the short duration of action. |
| Excretion | Renal | Metabolites are excreted in the urine. |
Biochemistry
Metabolism
The ultra-short duration of action of this compound is a direct consequence of its rapid metabolic inactivation. The primary metabolic pathway is hydrolysis of the ester linkage by non-specific esterases, predominantly in the liver and to a lesser extent in the plasma. This process yields an inactive carboxylic acid metabolite, 4-(2-[diethylamino]-2-oxoethoxy)-3-methoxy-benzeneacetic acid (DOMBA), and propanol.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) for GABAA Receptor Modulation
This protocol describes the methodology to assess the modulatory effects of this compound on GABAA receptors expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes expressing human GABAA receptors (e.g., α1β2γ2s subunits)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl
-
Perfusion system
-
Recording chamber
-
Frog Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, pH 7.4)
-
GABA stock solution
-
This compound stock solution
Procedure:
-
Place a GABAA receptor-expressing oocyte in the recording chamber and perfuse with Frog Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline inward current.
-
Wash out the GABA with Frog Ringer's solution until the current returns to baseline.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the peak inward current for each this compound concentration.
-
Calculate the potentiation of the GABA-evoked current by this compound relative to the baseline GABA response.
-
Plot the concentration-response curve and determine the EC₅₀ for this compound's modulatory effect.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory activity of this compound on acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
This compound solution (or buffer for control)
-
DTNB solution
-
AChE solution
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the absorbance at 412 nm kinetically over several minutes.
-
The rate of increase in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
In Vitro Metabolism using Human Liver Microsomes
This protocol outlines the procedure to assess the metabolic stability of this compound in human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and HLM to 37°C.
-
Initiate the metabolic reaction by adding HLM to the master mix containing this compound at a known concentration.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the percentage of remaining this compound versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Conclusion
This compound, despite its historical clinical challenges, remains a pharmacologically significant molecule. Its dual action on GABAA receptors and acetylcholinesterase, coupled with its rapid metabolism, provides a unique profile for studying the principles of anesthesia and drug metabolism. The information and protocols detailed in this guide offer a comprehensive resource for researchers and scientists in the field, facilitating further investigation into the biochemical and pharmacological properties of this compound and the development of new therapeutic agents.
References
An In-Depth Technical Guide to the Structural Analogs of Propanidid for Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propanidid, an ultra-short-acting intravenous anesthetic, has served as a pivotal scaffold for the development of novel anesthetic agents. Although its clinical use was curtailed due to adverse reactions associated with its formulation, its unique chemical structure and rapid metabolism have inspired the exploration of structural analogs with improved pharmacological profiles. This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
This compound, a derivative of eugenol, was introduced as an intravenous anesthetic in the 1960s. It is characterized by a rapid onset and short duration of action, which is attributed to its rapid hydrolysis by plasma and tissue esterases. The primary mechanism of action for this compound and its analogs is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.
The development of structural analogs has primarily focused on retaining the favorable pharmacokinetic properties of this compound while mitigating its adverse effects. A key example is AZD-3043, a structural analog designed with a metabolically labile ester moiety to ensure rapid and predictable clearance. This guide will delve into the core structural features of this compound and its analogs, their synthesis, and their interaction with the GABA-A receptor.
Core Structure and Mechanism of Action
The core structure of this compound consists of a substituted phenylacetate moiety. Modifications to this core have been explored to optimize potency, duration of action, and safety.
Mechanism of Action at the GABA-A Receptor
This compound and its analogs act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This potentiation of inhibitory neurotransmission results in the sedative and hypnotic effects characteristic of these compounds. The specific binding site for this compound on the GABA-A receptor is believed to be located within the transmembrane domain, at the interface between subunits.
Figure 1: Signaling pathway of this compound analogs at the GABA-A receptor.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs generally involves the etherification of a substituted phenol followed by esterification. A representative synthetic scheme is provided below.
General Synthetic Protocol
A common route for synthesizing this compound analogs involves the reaction of a substituted phenol with an α-halo-N,N-diethylacetamide to form an intermediate ether, which is then esterified.
Figure 2: General synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog
Synthesis of Propyl 2-(4-((2-(diethylamino)-2-oxoethoxy)-3-methoxyphenyl)acetate)
-
Step 1: Synthesis of 2-(4-hydroxy-3-methoxyphenyl)acetic acid. Vanillylmandelic acid is reduced with hydriodic acid and red phosphorus.
-
Step 2: Esterification. The resulting acid is esterified with propanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield propyl 2-(4-hydroxy-3-methoxyphenyl)acetate.
-
Step 3: Etherification. The phenolic hydroxyl group is then etherified by reacting with 2-chloro-N,N-diethylacetamide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield the final product.
-
Purification: The crude product is purified by column chromatography on silica gel.
Structure-Activity Relationships (SAR)
The anesthetic activity of this compound analogs is influenced by various structural modifications.
| Modification | Effect on Activity | Rationale |
| Ester Chain Length | Optimal activity with propyl ester. Shorter or longer chains may decrease potency. | Affects lipid solubility and interaction with the binding pocket. |
| Amide Substituents | Diethyl substitution on the amide is common. Alterations can impact metabolism and potency. | Influences the rate of hydrolysis by esterases and binding affinity. |
| Phenyl Ring Substituents | Methoxy group at position 3 is generally conserved. Other substitutions can alter potency and selectivity. | Electronic and steric effects can influence binding to the GABA-A receptor. |
| Introduction of Heterocycles | Replacing the diethylamide with a heterocyclic moiety can improve water solubility. | May alter pharmacokinetic properties and receptor subtype selectivity. |
Pharmacological Evaluation
The pharmacological effects of this compound analogs are typically assessed through a combination of in vitro and in vivo assays.
In Vitro Assays: GABA-A Receptor Modulation
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This technique is the gold standard for characterizing the interaction of compounds with ion channels like the GABA-A receptor.
Experimental Protocol:
-
Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes (voltage and current).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Apply GABA at a concentration that elicits a submaximal current (EC10-EC20).
-
Co-apply the this compound analog with GABA and measure the potentiation of the GABA-induced current.
-
Construct concentration-response curves to determine the EC50 of the analog.
-
Figure 3: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC) assay.
In Vivo Assays: Anesthetic Potency
Loss of Righting Reflex (LORR) in Rodents
This is a common behavioral assay to assess the hypnotic effects of anesthetic agents.
Experimental Protocol:
-
Animal Acclimation: Acclimate rodents (e.g., mice or rats) to the testing environment.
-
Drug Administration: Administer the this compound analog intravenously (e.g., via tail vein).
-
Assessment of LORR: Immediately after administration, place the animal on its back. The inability to right itself within a specified time (e.g., 30 seconds) is considered a loss of the righting reflex.
-
Duration of LORR: Record the time from the loss of the righting reflex until its return.
-
Dose-Response: Test a range of doses to determine the ED50 (the dose required to produce LORR in 50% of the animals).
Quantitative Data
The following table summarizes available quantitative data for this compound and a key analog. A comprehensive dataset for a full series of analogs is a critical area for future research.
| Compound | Assay | Parameter | Value | Reference |
| This compound | In vivo (human) | Anesthetic Induction Dose | 5-10 mg/kg | [General Pharmacology Texts] |
| AZD-3043 | In vitro (GABA-A Receptor) | EC50 (potentiation of GABA) | ~36 µM | [1] |
| Compound 5j * | In vitro (GABA-A Receptor) | EC50 (potentiation of GABA) | 12.0 µM | [1] |
*Compound 5j is a fluorine-substituted phenyl acetate derivative that shares a carboxylic acid metabolite with AZD-3043.
Conclusion and Future Directions
The structural backbone of this compound continues to be a valuable template for the design of novel, ultra-short-acting intravenous anesthetics. The development of analogs like AZD-3043 highlights the potential for creating agents with rapid and predictable recovery profiles. Future research should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of analogs to establish clear structure-activity relationships.
-
Receptor subtype selectivity: Investigating the selectivity of new analogs for different GABA-A receptor subtypes to potentially reduce side effects.
-
Pharmacokinetic optimization: Fine-tuning the metabolic lability to achieve desired onset and duration of action for various clinical applications.
-
Formulation development: Exploring novel formulations to improve solubility and minimize adverse reactions.
This technical guide provides a foundational resource for researchers dedicated to advancing the field of anesthesiology through the exploration of this compound's structural analogs.
References
Propanidid as a Competitive Inhibitor of Acetylcholinesterase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Propanidid, a phenylacetate derivative, was introduced as a rapid-onset, short-duration anesthetic agent. Its mechanism of action is primarily understood through its effects on the central nervous system. However, its interaction with the peripheral nervous system, specifically the cholinergic system, is of significant interest. Research has established that this compound acts as a competitive inhibitor of acetylcholinesterase (AChE)[1]. This inhibition leads to an accumulation of acetylcholine at the neuromuscular junction and other cholinergic synapses, which can potentiate the effects of other neuromuscular blocking agents. Understanding the specifics of this competitive inhibition is crucial for a comprehensive pharmacological profile of this compound and for the development of new drugs targeting the cholinergic system.
Competitive inhibition is a form of enzyme inhibition where the inhibitor molecule bears a structural similarity to the substrate, allowing it to bind to the active site of the enzyme. This binding is reversible and prevents the substrate from accessing the active site. The level of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.
Quantitative Data on Acetylcholinesterase Inhibition by this compound
A comprehensive review of the available scientific literature indicates a lack of specific quantitative data for the inhibition of acetylcholinesterase by this compound, such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.
For the purpose of future research and comparison, the following table structure is provided for the clear presentation of any forthcoming quantitative data.
| Enzyme | Inhibitor | Inhibition Type | IC50 | Ki | Reference |
| Acetylcholinesterase | This compound | Competitive | Data not available | Data not available | Pesando et al., 1980[1] |
| Serum Cholinesterase | This compound | Competitive | Lower than for AChE | Data not available | Pesando et al., 1980[1] |
Experimental Protocols
The following is a detailed methodology for a key experiment to determine the competitive inhibition of acetylcholinesterase by this compound, based on the widely accepted Ellman's method.
Determination of Acetylcholinesterase Inhibition Kinetics using Ellman's Method
Objective: To determine the type of inhibition and the inhibition constant (Ki) of this compound on acetylcholinesterase.
Principle: This colorimetric assay measures the activity of acetylcholinesterase by quantifying the rate of production of thiocholine. Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a maximum absorbance at 412 nm. The rate of color formation is directly proportional to the enzyme activity. In the presence of an inhibitor like this compound, the rate of this reaction will decrease.
Materials and Reagents:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Serological pipettes and tips
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.
-
ATCI Solution (75 mM): Dissolve 216.7 mg of ATCI in 10 mL of deionized water. Prepare fresh daily.
-
AChE Solution (e.g., 0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer and dilute to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations to be tested.
-
-
Assay Protocol (in a 96-well plate):
-
Prepare different concentrations of the substrate (ATCI) and the inhibitor (this compound).
-
For each inhibitor concentration, including a zero-inhibitor control, set up a series of wells with varying substrate concentrations.
-
To each well, add in the following order:
-
140 µL of Phosphate Buffer (pH 8.0)
-
20 µL of DTNB solution
-
10 µL of this compound solution at various concentrations (or solvent for control)
-
10 µL of AChE solution
-
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of ATCI solution at various concentrations to each well.
-
Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot. The rate is proportional to the change in absorbance per minute (ΔAbs/min).
-
Create Lineweaver-Burk plots (1/V₀ vs. 1/[S]) for each concentration of this compound.
-
Analyze the plots:
-
If the lines intersect on the y-axis, it indicates competitive inhibition.
-
The x-intercept of each line is -1/Km(app), where Km(app) is the apparent Michaelis constant.
-
The y-intercept is 1/Vmax.
-
-
To determine the Ki, create a secondary plot of the slope of each line from the Lineweaver-Burk plot versus the inhibitor concentration. The x-intercept of this secondary plot will be -Ki.
-
Visualizations
Signaling Pathway
The following diagram illustrates the cholinergic signaling pathway at the neuromuscular junction and the mechanism of competitive inhibition by this compound.
References
Methodological & Application
Propanidid Protocol for Short-Duration Anesthesia in Rats: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanidid is an ultra-short-acting intravenous anesthetic agent. Historically, it was used in clinical settings, but its use declined due to adverse reactions associated with its solvent, Cremophor EL. However, research into alternative formulations, such as liposomal preparations, has been explored.[1] this compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This document provides a detailed protocol for the application of this compound for short-duration anesthesia in rats for research purposes, based on available scientific literature.
Disclaimer: this compound is not a commonly used anesthetic in contemporary animal research, and established, validated protocols are scarce. The following information is synthesized from limited available data. Researchers should exercise extreme caution, begin with low-end dosage estimates, and conduct thorough pilot studies to determine the optimal and safe dosage for their specific experimental conditions and rat strain.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in rats. It is critical to note the limited availability of specific data for intravenous bolus induction in this species.
| Parameter | Vehicle | Species | Dosage | Effect | Source |
| Induction Dose (Bolus) | Cremophor | Pig | 15 mg/kg | Anesthetic Induction | [2] |
| Liposomal | Pig | 60 mg/kg | Anesthetic Induction | [2] | |
| Maintenance (Continuous IV Infusion) | Cremophor or Liposomal | Rat (Sprague-Dawley) | 60, 90, or 120 mg/100g/h | Maintenance of Anesthesia | [1] |
| Recovery Time | Cremophor or Liposomal | Rat (Sprague-Dawley) | Following cessation of infusion | < 5 minutes | [1] |
| Physiological Parameter | Normal Range (Anesthetized Rat) | Potential Effects of this compound | Monitoring Frequency |
| Respiratory Rate | 50-100 breaths/min | Depression | Continuous visual, recorded every 5-15 min |
| Heart Rate | 250-450 beats/min | Decrease | Continuous (ECG/pulse oximeter), recorded every 5-15 min |
| Body Temperature | 36.5-37.5 °C | Hypothermia | Continuous (rectal probe), recorded every 15 min |
| Arterial Blood Pressure | 80-120 mmHg (mean) | Decrease | Continuous (if catheterized) |
Experimental Protocols
Preparation of this compound Solution (Hypothetical)
Materials:
-
This compound (pure substance)
-
Lecithin (e.g., from soy or egg)
-
Cholesterol
-
Sterile water for injection
-
Syringe filters (0.22 µm)
-
Sterile vials
-
Probe sonicator or microfluidizer
Procedure:
-
Solvent Preparation (Liposomal Vehicle): A standard method for creating a liposomal formulation should be followed. This typically involves dissolving lecithin and cholesterol in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.
-
Hydration: The lipid film is then hydrated with a sterile aqueous solution containing the calculated amount of this compound.
-
Vesicle Formation: The mixture is then subjected to sonication or microfluidization to create small, unilamellar vesicles encapsulating the this compound.
-
Sterilization: The final liposomal this compound solution should be sterilized by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Concentration Calculation: The final concentration of this compound in the liposomal suspension must be accurately determined.
Anesthesia Induction and Maintenance Protocol
Animals:
-
Adult rats (specify strain, e.g., Sprague-Dawley)
-
Fasted for no more than 2 hours prior to anesthesia, with free access to water.
Procedure:
-
Pre-anesthetic Preparation:
-
Record the rat's baseline weight.
-
Acclimatize the animal to the procedure room to minimize stress.
-
Place a 24-26 gauge intravenous catheter in the lateral tail vein.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
-
Anesthetic Induction (Bolus Injection):
-
CRITICAL: Due to the lack of a validated rat-specific IV induction dose, start with a very low dose (e.g., 5-10 mg/kg) and titrate to effect. The pig data (15 mg/kg for Cremophor, 60 mg/kg for liposomal) should be used as a very cautious reference point, with the understanding that species differences can be significant.
-
Administer the this compound solution slowly via the tail vein catheter.
-
Continuously monitor the animal for loss of the righting reflex, which indicates the onset of anesthesia. Record the time to loss of reflex.
-
-
Assessment of Anesthetic Depth:
-
Confirm an adequate plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
The corneal reflex should also be absent.
-
-
Maintenance of Anesthesia (for procedures longer than a few minutes):
-
If a longer duration of anesthesia is required, a continuous infusion can be administered using a syringe pump.
-
Based on the available literature, an initial infusion rate of 60 mg/100g/h can be used and adjusted based on the animal's response and depth of anesthesia.
-
-
Monitoring During Anesthesia:
-
Continuously monitor the respiratory rate and pattern.
-
Monitor heart rate and oxygen saturation using a pulse oximeter.
-
Maintain body temperature using a heating pad.
-
Record all physiological parameters at regular intervals (e.g., every 5-15 minutes).
-
-
Recovery:
-
Once the procedure is complete, discontinue the this compound administration.
-
Continue to monitor the animal closely until the righting reflex returns.
-
Keep the animal in a warm, quiet environment during recovery.
-
Provide supportive care as needed (e.g., subcutaneous fluids).
-
Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound's mechanism of action at the GABA-A receptor.
Experimental Workflow for this compound Anesthesia in Rats
Caption: Workflow for this compound-induced short-duration anesthesia in rats.
References
Preparation of Liposomal Propanidid Solution for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanidid is an ultra-short-acting intravenous anesthetic agent that was historically used in clinical practice. Its use was largely discontinued due to adverse reactions, primarily anaphylactoid responses, which were attributed to the solubilizing agent Cremophor EL rather than this compound itself.[1][2] To circumvent these solvent-related toxicities, interest has shifted towards developing alternative formulations, such as liposomal delivery systems. Liposomes, as biocompatible lipid-based vesicles, offer a promising platform for reformulating poorly soluble drugs like this compound, potentially reducing side effects while maintaining anesthetic efficacy.
These application notes provide a comprehensive overview of the preparation and in-vivo evaluation of liposomal this compound for animal research. While a specific, publicly available protocol for the commercial "PropaLip" formulation (B. Braun Melsungen, Germany) used in previous studies is not available, this document outlines a detailed, proposed protocol based on established liposome preparation techniques for lipophilic drugs. Additionally, it summarizes the methodologies and key findings from animal studies that have investigated liposomal this compound.
Proposed Protocol for Preparation of Liposomal this compound Solution
This protocol describes a proposed method for preparing a liposomal formulation of this compound suitable for pre-clinical animal studies, based on the widely used thin-film hydration method followed by extrusion. This method is known for its reproducibility and ability to encapsulate hydrophobic compounds like this compound within the lipid bilayer.
Materials and Equipment:
-
Lipids:
-
Distearoylphosphatidylcholine (DSPC)
-
Distearoylphosphatidylglycerol (DSPG)
-
Cholesterol
-
-
Drug: this compound
-
Solvents: Chloroform, Methanol (analytical grade)
-
Hydration Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Sonicator (bath or probe)
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for size analysis
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
-
Sterile filtration unit (0.22 µm filter)
-
Methodology:
-
Lipid Film Formation: a. Dissolve the lipids (e.g., DSPC, DSPG, and cholesterol in a desired molar ratio, such as 3:1:2) and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[3] The drug-to-lipid mass ratio should be optimized, with a starting point of 1:5 to 1:8 being a reasonable range.[3] b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid transition temperature to ensure a homogenous mixture. c. Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask. d. Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film by adding the aqueous hydration buffer (e.g., PBS, pH 7.4). The temperature of the buffer should be maintained above the phase transition temperature of the lipids. b. Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.
-
Size Reduction (Extrusion): a. To obtain a homogenous population of unilamellar vesicles with a defined size, subject the MLV suspension to extrusion. b. Pass the suspension repeatedly (e.g., 10-15 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extruder. This process should also be performed at a temperature above the lipid transition temperature.
-
Purification and Sterilization: a. Remove the unencapsulated this compound by methods such as dialysis or size exclusion chromatography. b. Sterilize the final liposomal suspension by filtration through a 0.22 µm syringe filter.
-
Characterization: a. Vesicle Size and Polydispersity Index (PDI): Determine the mean particle size and size distribution using Dynamic Light Scattering (DLS). A PDI below 0.2 is generally considered acceptable. b. Zeta Potential: Measure the surface charge of the liposomes, which can influence their stability and in-vivo behavior. c. Encapsulation Efficiency and Drug Load: Quantify the amount of this compound encapsulated within the liposomes. This is typically done by disrupting the liposomes with a suitable solvent (e.g., methanol) and then measuring the drug concentration using HPLC. The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total initial amount of drug) x 100%
Experimental Protocols for Animal Studies
The following protocols are based on methodologies reported in studies comparing liposomal this compound with other anesthetic formulations in swine and rats.
1. Anesthetic Efficacy and Hemodynamic Effects in Swine
-
Animal Model: Domestic pigs.
-
Experimental Groups:
-
Group 1: Liposomal this compound (PropaLip)
-
Group 2: this compound in Cremophor solution (PropaCrem)
-
Group 3: Propofol
-
-
Anesthesia Protocol:
-
Induction: Administer an induction dose of the assigned anesthetic intravenously (IV).
-
Maintenance: Following tracheal intubation, maintain anesthesia with a continuous IV infusion of the anesthetic for a predefined period (e.g., 60 minutes).
-
-
Monitoring and Data Collection:
-
Basic Monitoring: Non-invasive blood pressure, electrocardiogram (ECG), and capnography.
-
Invasive Hemodynamic Monitoring: Place arterial and pulmonary artery catheters to measure arterial and pulmonary arterial pressures, and cardiac output.
-
Blood Sampling: Collect blood samples to measure plasma levels of catecholamines (adrenaline, noradrenaline), stress hormones (cortisol, aldosterone, ACTH), and histamine.
-
-
Endpoints:
-
Quality of anesthesia and intubation conditions.
-
Hemodynamic parameters (heart rate, blood pressure, cardiac output).
-
Plasma concentrations of stress hormones and histamine.
-
2. Anesthetic Potency and Tolerance in Rats
-
Animal Model: Sprague-Dawley rats.
-
Surgical Preparation: Implant venous and arterial lines for drug administration and blood pressure monitoring, and epidural EEG electrodes.
-
Experimental Groups:
-
Liposomal this compound at varying infusion rates (e.g., 60, 90, 120 mg/100g/h).
-
This compound in Cremophor solution at varying infusion rates (e.g., 60, 90, 120 mg/100g/h).
-
-
Anesthesia Protocol:
-
Induce anesthesia with a bolus of the respective this compound preparation.
-
Maintain anesthesia with a continuous infusion for a set duration (e.g., 15 minutes).
-
-
Monitoring and Data Collection:
-
Arterial blood pressure (ABP) and heart rate (HR).
-
Electroencephalogram (EEG) to monitor anesthetic depth and seizure activity.
-
Assessment of corneal reflex and nociceptive responses (e.g., tail-clamping).
-
At the end of the infusion, collect blood to determine plasma this compound concentrations.
-
-
Endpoints:
-
Anesthetic efficacy (suppression of reflexes and nociception).
-
Hemodynamic effects (changes in ABP and HR).
-
EEG patterns and incidence of seizures.
-
Mortality rates.
-
Data Presentation
Table 1: Dosage and Administration in Animal Studies
| Animal Model | Formulation | Induction Dose | Maintenance Infusion Rate | Reference |
| Swine | Liposomal this compound | 60 mg/kg | 400 mg/kg/h | |
| Swine | This compound-Cremophor | 15 mg/kg | 100 mg/kg/h | |
| Swine | Propofol | 5 mg/kg | 20 mg/kg/h | |
| Rats | Liposomal this compound | Not specified | 60, 90, 120 mg/100g/h | |
| Rats | This compound-Cremophor | Not specified | 60, 90, 120 mg/100g/h |
Table 2: Summary of Key Findings in Animal Studies
| Parameter | Liposomal this compound | This compound-Cremophor | Propofol | Reference |
| Anesthetic Quality (Swine) | Poor | Good | Best | |
| Heart Rate Increase (Swine) | Highest increase (91 to 115/min) | Not specified | Not specified | |
| Cardiac Output Increase (Swine) | Highest increase (5.4 to 7.7 l/min) | Not specified | Not specified | |
| Plasma Histamine (Swine) | High concentrations (124-268 ng/ml) | Not specified | Not specified | |
| Anesthetic Potency (Rats) | Dose-dependent, similar to Cremophor formulation | Dose-dependent, similar to liposomal formulation | N/A | |
| Mortality Rate (Rats) | Well-tolerated at higher doses | High dose-dependent mortality (11% at 60, 86% at 90 & 120 mg/100g/h) | N/A | |
| Incidence of Seizures (Rats) | Lower incidence (22-50%) | Higher incidence (89-100%) | N/A |
Visualizations
Caption: Experimental workflow for the preparation, characterization, and in-vivo testing of liposomal this compound.
Conclusion
The development of a liposomal formulation of this compound represents a viable strategy to mitigate the adverse effects associated with the traditional Cremophor-based solvent. Animal studies have demonstrated that liposomal this compound is better tolerated than the Cremophor formulation, particularly at higher doses, showing a significantly lower incidence of mortality and seizures in rats. However, a study in swine suggested that the specific liposomal formulation tested ("PropaLip") had poor anesthetic quality and induced significant hemodynamic changes and histamine release. These contrasting findings highlight the critical importance of the specific lipid composition and preparation method in determining the in-vivo performance of the formulation. The proposed protocol in these application notes provides a starting point for researchers to develop and optimize a liposomal this compound formulation for further pre-clinical evaluation. Careful characterization and dose-response studies in relevant animal models will be essential to fully assess the potential of this drug delivery approach.
References
- 1. [Anesthesiologic efficacy of this compound as a liposome dispersion. An experimental study with rats] [pubmed.ncbi.nlm.nih.gov]
- 2. [Anesthesia with this compound in a liposomal preparation. An experimental study in swine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20140271813A1 - Liposome formulation and manufacture - Google Patents [patents.google.com]
Application Notes: Propanidid Dosage for Rodent Anesthesia
Introduction
Propanidid (trade names: Sombrevin®, Epontol®, Fabantol®) is an ultra-short-acting intravenous anesthetic agent.[1][2] Historically used in human and veterinary medicine, its application in modern research is limited due to its withdrawal from the market. The primary reason for its withdrawal was the high incidence of anaphylactoid reactions associated with its solvent, Cremophor EL, rather than the drug itself.[1][3] However, understanding its properties and dosage is relevant for historical data interpretation and for potential use with newer, safer formulations like liposomal preparations.[1] this compound is characterized by a very rapid onset and brief duration of action, with recovery typically occurring within minutes of administration.
Mechanism of Action
This compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. It enhances the effect of the inhibitory neurotransmitter GABA, which increases the flow of chloride ions into the neuron. This hyperpolarization of the neuronal membrane makes it less excitable, leading to the central nervous system depression required for anesthesia.
Dosage and Administration in Rodent Models
Calculating the correct dosage for this compound is critical and must account for the species, administration route, and specific formulation used. Due to the age of the compound, published data is sparse, and dosages should be determined empirically, starting with the lowest known effective doses in pilot studies.
Important Formulation Considerations: The original formulation of this compound (Sombrevin®) contained Cremophor EL, a solvent known to cause histamine release and severe hypersensitivity reactions. In studies with rats, the Cremophor-based solution caused dose-dependent mortality, reaching 86% at higher infusion rates. In contrast, a liposomal preparation was well-tolerated at the same doses. Researchers must be aware of the formulation and its potential for adverse effects.
Quantitative Dosage and Toxicity Data
The following tables summarize the available quantitative data for this compound dosage in various animal models. Extreme caution is advised, and these values should be used as a starting point for dose-finding studies.
Table 1: this compound Dosage and Efficacy in Rodent Models
| Species | Route | Dosage | Efficacy / Purpose | Citation(s) |
| Mouse | IP | 50 mg/kg (as Sombrevin®) | Anesthesia for minor procedures (tumor implantation) | |
| Rat | IV | ED₅₀: 13.4 mg/kg | Effective Dose for 50% of animals (hypnosis) | |
| Rat | IV Infusion | 60 - 120 mg/100g/h (600 - 1200 mg/kg/h) | Maintenance of anesthesia |
Table 2: this compound Toxicity Data
| Species | Route | LD₅₀ (Median Lethal Dose) | Notes | Citation(s) |
| Rat | Oral | >10,000 mg/kg | Indicates very low acute oral toxicity. | |
| Rat | IV Infusion | Not established. High mortality (86%) observed at 90-120 mg/100g/h with Cremophor formulation. | Toxicity is strongly linked to the Cremophor solvent. |
Table 3: this compound Dosage in Other Species (for Reference)
| Species | Route | Dosage | Formulation / Notes | Citation(s) | | :--- | :--- | :--- | :--- | | Cat | IV | 3 - 5 mg/kg | N/A | | | Pig | IV (Induction) | 15 mg/kg | Cremophor solution (Sombrevin®) | | | Pig | IV (Induction) | 60 mg/kg | Liposomal preparation | | | Rabbit | IV | Not specified | Used for short-term and induction anesthesia. | |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Anesthesia Induction in Mice
This protocol is based on the published dose of 50 mg/kg IP used for minor procedures. It should be performed by trained personnel in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
Materials:
-
This compound solution (note formulation and concentration)
-
Sterile saline or other appropriate vehicle for dilution
-
Sterile syringes (1 mL) and needles (25-27G)
-
Accurate scale for animal weight
-
Heating pad to maintain body temperature
-
Ophthalmic ointment
-
Monitoring equipment (optional, as per institutional guidelines)
Methodology:
-
Animal Preparation:
-
Accurately weigh the mouse using a calibrated scale.
-
Record the weight. The animal should be handled gently to minimize stress.
-
-
Dosage Calculation:
-
Calculate the required volume of this compound solution based on the animal's weight and the solution's concentration.
-
Formula: Volume (mL) = (Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)
-
Example for a 25g (0.025 kg) mouse with a 10 mg/mL solution: Volume = (0.025 kg * 50 mg/kg) / 10 mg/mL = 0.125 mL
-
If necessary, dilute the stock solution with sterile saline to achieve an appropriate injection volume (typically 0.1-0.3 mL for a mouse).
-
-
Administration:
-
Restrain the mouse appropriately, exposing the abdomen. Tipping the mouse slightly head-down can help move organs away from the injection site.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Aspirate gently to ensure the needle is not in a blood vessel or organ before injecting the solution smoothly.
-
-
Anesthetic Monitoring:
-
Immediately place the mouse in a clean, warm cage on a heating pad to prevent hypothermia.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Assess the depth of anesthesia by checking for the loss of the righting reflex and the pedal withdrawal (toe pinch) reflex.
-
Monitor respiratory rate and effort continuously. A drop of 50% in respiratory rate can be normal, but shallow breathing below 55 breaths/min may indicate the animal is too deep.
-
The duration of anesthesia is expected to be very short. Be prepared for rapid recovery.
-
-
Post-Procedure Care:
-
Continue to monitor the animal on a heat source until it is fully ambulatory.
-
Do not leave the animal unattended until it has recovered the righting reflex.
-
Ensure easy access to food and water upon recovery.
-
Visualizations
Caption: Workflow for determining an optimal this compound dose in rodents.
Caption: this compound enhances GABAergic inhibition at the GABA-A receptor.
References
- 1. [Anesthesiologic efficacy of this compound as a liposome dispersion. An experimental study with rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RTECS NUMBER-AG9625000-Chemical Toxicity Database [drugfuture.com]
- 3. [Anesthesia with this compound in a liposomal preparation. An experimental study in swine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neu neuromuscular Junction Function with Propanidid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanidid, a non-barbiturate intravenous anesthetic, has been a subject of interest in neuromuscular research due to its distinct effects at the neuromuscular junction (NMJ). Primarily, it functions as a competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] This activity leads to a localized increase in the concentration and duration of ACh in the synaptic cleft, thereby influencing neuromuscular transmission. Understanding the nuances of this compound's interaction with the NMJ is crucial for researchers investigating synaptic physiology, drug-receptor interactions, and the mechanisms of neuromuscular blockade.
These application notes provide a comprehensive overview of the use of this compound as a tool in NMJ research, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action at the Neuromuscular Junction
This compound's principal effect at the neuromuscular junction is the competitive inhibition of acetylcholinesterase.[1][2] This inhibition is not limited to serum cholinesterase but also occurs at the neuromuscular plaque and in the brain.[1] By impeding AChE activity, this compound effectively increases the concentration of acetylcholine at the postsynaptic membrane, which can prolong the end-plate potential (EPP) and potentiate the effects of acetylcholine. This mechanism can also prolong the duration of action of depolarizing neuromuscular blocking agents like succinylcholine.
Interestingly, studies on the presynaptic effects of this compound have shown that it does not significantly alter the quantal content of the end-plate potential. This suggests that this compound's primary influence is on the postsynaptic events by modulating the availability of acetylcholine, rather than affecting its presynaptic release.
Data Presentation
| Parameter | Effect of this compound | Species/Model | Reference |
| Acetylcholinesterase (AChE) Activity | Competitive Inhibition | Rat, Human | |
| Quantal Content of EPP | No significant effect | Mouse | |
| Neuromuscular Blockade (with succinylcholine) | Prolonged duration | General |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Neuromuscular Transmission using Phrenic Nerve-Hemidiaphragm Preparation
This protocol outlines a method to study the effects of this compound on neuromuscular transmission in an isolated mammalian nerve-muscle preparation.
Materials:
-
Krebs-Ringer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
This compound stock solution
-
Isolated rat phrenic nerve-hemidiaphragm preparation
-
Organ bath with stimulating and recording electrodes
-
Force transducer and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Preparation Dissection: Isolate the phrenic nerve-hemidiaphragm from a rat and mount it in an organ bath containing Krebs-Ringer solution, continuously bubbled with carbogen gas at 37°C.
-
Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz.
-
Recording: Record the isometric twitch contractions of the diaphragm muscle using a force transducer connected to a data acquisition system.
-
Equilibration: Allow the preparation to equilibrate for at least 30 minutes until a stable baseline twitch response is achieved.
-
This compound Application: Add this compound to the organ bath at the desired final concentrations. It is advisable to perform a cumulative concentration-response curve.
-
Data Analysis: Measure the amplitude of the twitch contractions before and after the application of this compound. Analyze the effect of this compound on the twitch response, noting any potentiation or inhibition.
Protocol 2: Electrophysiological Recording of End-Plate Potentials in the Presence of this compound
This protocol describes the intracellular recording of miniature end-plate potentials (mEPPs) and evoked end-plate potentials (EPPs) to investigate the pre- and postsynaptic effects of this compound.
Materials:
-
Isolated muscle preparation (e.g., mouse sternomastoid or diaphragm)
-
Physiological saline solution appropriate for the preparation
-
This compound stock solution
-
Glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl
-
Micromanipulators
-
Amplifier and data acquisition system for intracellular recording
-
Stimulating electrodes
Procedure:
-
Preparation Mounting: Mount the isolated muscle preparation in a recording chamber perfused with physiological saline solution.
-
Intracellular Recording: Carefully impale a muscle fiber near the end-plate region with a glass microelectrode to record the resting membrane potential.
-
mEPP Recording: Record spontaneous mEPPs for a baseline period.
-
EPP Recording: Stimulate the motor nerve with single pulses to evoke EPPs. Adjust the stimulation intensity to be just maximal.
-
This compound Perfusion: Perfuse the preparation with a solution containing the desired concentration of this compound.
-
Post-Propanidid Recording: After a suitable incubation period, record mEPPs and EPPs again.
-
Data Analysis:
-
mEPPs: Analyze the amplitude and frequency of mEPPs before and after this compound application. A change in frequency would suggest a presynaptic effect, while a change in amplitude would indicate a postsynaptic effect.
-
EPPs: Measure the amplitude and duration of the evoked EPPs. An increase in the amplitude or duration of the EPP in the presence of this compound would be consistent with its acetylcholinesterase inhibitory activity. The quantal content of the EPP can be calculated by dividing the mean EPP amplitude by the mean mEPP amplitude to assess presynaptic release.
-
Visualizations
Caption: Workflow for in vitro NMJ contractility studies with this compound.
Caption: this compound inhibits AChE at the neuromuscular junction.
References
Application Notes and Protocols for Propanidid Infusion Anesthesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanidid is an ultra-short-acting intravenous anesthetic agent. Historically, its use was discontinued due to adverse reactions associated with the solubilizing agent, Cremophor EL.[1][2] However, with advancements in drug formulation, such as liposomal preparations, there is renewed interest in its potential clinical applications.[1][3] this compound is characterized by its rapid onset of action (approximately 20-30 seconds) and short duration of anesthesia (around 6-8 minutes), which is attributed to its rapid metabolism by plasma and liver cholinesterases.[4]
This document provides detailed application notes and experimental protocols for researchers investigating this compound infusion anesthesia in preclinical and clinical settings.
Mechanism of Action
This compound exerts its anesthetic effects primarily through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. By binding to a site on the receptor distinct from the GABA binding site, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and resulting in the central nervous system depression characteristic of general anesthesia.
Caption: this compound's GABA-A Receptor Signaling Pathway.
Metabolism
This compound is rapidly hydrolyzed by cholinesterases, primarily in the liver and plasma, to an inactive metabolite. This rapid metabolic clearance is responsible for its short duration of action. This compound acts as a competitive inhibitor of acetylcholinesterase at the neuromuscular junction.
Caption: Metabolic Pathway of this compound.
Data Presentation
Table 1: Induction Doses and Infusion Rates of this compound in Animal and Human Studies
| Species | Formulation | Induction Dose | Infusion Rate | Reference |
| Swine | Liposomal | 60 mg/kg | 400 mg/kg/h | |
| Swine | Cremophor | 15 mg/kg | 100 mg/kg/h | |
| Rats | Liposomal | - | 60, 90, or 120 mg/100g/h | |
| Rats | Cremophor | - | 60, 90, or 120 mg/100g/h | |
| Human | Emulsion | 9 mg/kg IV | 60 mg/kg/h | |
| Human | - | 8 mg/kg (bolus) | 40-50 mg/kg/h |
Table 2: Comparative Hemodynamic and Recovery Data (this compound vs. Propofol)
| Parameter | This compound | Propofol | Species | Reference |
| Heart Rate | Increase | Stable | Human | |
| Apnea Duration | Shorter | Longer (p < 0.001) | Human | |
| Recovery Time | Slower | Faster (p < 0.001) | Human | |
| Mean Arterial Pressure | Similar Variation | Similar Variation | Human | |
| Cardiac Output | 5.4 vs. 7.7 l/min (increase) | - | Swine | |
| Histamine Concentration | 124-268 ng/ml | - | Swine |
Experimental Protocols
Protocol 1: Evaluation of this compound Infusion Anesthesia in a Swine Model
This protocol is adapted from a study comparing liposomal this compound, Cremophor-solubilized this compound, and Propofol.
1. Animal Model:
-
Species: Domestic pigs
-
Number: 18 (randomly assigned to 3 groups of n=6)
-
Housing: Standard housing with ad libitum access to food and water. Fasting for 12 hours before the experiment.
2. Anesthetic Groups:
-
Group 1 (PropaLip): this compound in liposomal preparation.
-
Group 2 (PropaCrem): this compound in Cremophor solution.
-
Group 3 (Propofol): Propofol emulsion.
3. Anesthesia Induction and Maintenance:
-
Induction:
-
Group 1: 60 mg/kg this compound (liposomal)
-
Group 2: 15 mg/kg this compound (Cremophor)
-
Group 3: 5 mg/kg Propofol
-
-
Maintenance (Continuous Infusion for 60 minutes):
-
Group 1: 400 mg/kg/h this compound (liposomal)
-
Group 2: 100 mg/kg/h this compound (Cremophor)
-
Group 3: 20 mg/kg/h Propofol
-
4. Experimental Procedure:
-
Following induction, perform tracheal intubation and ventilate the animals with 50% oxygen in the air.
-
Place arterial and pulmonary artery catheters for invasive hemodynamic monitoring.
-
Monitor heart rate, arterial and pulmonary arterial pressures, and cardiac output continuously.
-
Collect blood samples for measurement of serum adrenaline, noradrenaline, cortisol, aldosterone, adrenocorticotropic hormone, and histamine.
-
Assess the quality of anesthesia and intubation conditions.
5. Data Analysis:
-
Compare hemodynamic parameters, hormone levels, and histamine concentrations between the groups using appropriate statistical tests (e.g., ANOVA).
Caption: Workflow for Swine Anesthesia Experiment.
Protocol 2: Comparative Clinical Study of this compound and Propofol for Short Surgical Procedures
This protocol is a synthesized methodology based on comparative human clinical trials.
1. Patient Population:
-
Inclusion Criteria: ASA physical status I or II patients, aged 18-60 years, scheduled for elective surgery of short to medium duration.
-
Exclusion Criteria: Known allergies to anesthetic agents, significant cardiovascular, respiratory, renal, or hepatic disease.
-
Informed Consent: Obtain written informed consent from all participants.
2. Study Design:
-
A prospective, randomized, double-blind clinical trial.
-
Group A: this compound infusion.
-
Group B: Propofol infusion.
3. Anesthetic Protocol:
-
Premedication: Administer a standard premedication (e.g., fentanyl 1 µg/kg).
-
Induction:
-
Group A: this compound 8-9 mg/kg IV.
-
Group B: Propofol 2.5 mg/kg IV.
-
-
Maintenance:
-
Group A: this compound infusion at 40-60 mg/kg/h.
-
Group B: Propofol infusion at 5-10 mg/kg/h.
-
-
Adjuncts: Supplement with nitrous oxide in oxygen.
4. Monitoring and Data Collection:
-
Hemodynamics: Continuously monitor heart rate, systolic, diastolic, and mean arterial blood pressure.
-
Respiratory: Monitor respiratory rate and end-tidal CO2.
-
Anesthetic Depth: Use a validated scale to assess the quality of anesthesia.
-
Recovery: Record the time to eye-opening, response to verbal commands, and orientation.
-
Adverse Events: Record the incidence of apnea, pain on injection, and other adverse events.
5. Statistical Analysis:
-
Compare the hemodynamic variables, recovery times, and incidence of adverse events between the two groups using appropriate statistical tests (e.g., t-test, chi-square test).
Conclusion
This compound demonstrates potential as an ultra-short-acting intravenous anesthetic. Its rapid metabolism offers the advantage of a quick recovery. However, careful consideration must be given to its formulation to avoid the adverse reactions associated with older solubilizing agents. The provided protocols offer a framework for the systematic evaluation of this compound in both preclinical and clinical research settings, enabling a thorough investigation of its efficacy, safety, and pharmacokinetic/pharmacodynamic profile. Further research with modern, safer formulations is warranted to explore the future role of this compound in anesthesia.
References
- 1. [Anesthesia with this compound in a liposomal preparation. An experimental study in swine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. [Anesthesiologic efficacy of this compound as a liposome dispersion. An experimental study with rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic degradation of this compound by various tissues. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Vital Signs During Propanidid Anesthesia in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanidid is a non-barbiturate, ultra-short-acting intravenous anesthetic agent. Historically, it was used for the induction of anesthesia and for short surgical procedures. While its use has largely been discontinued in clinical practice due to adverse reactions, primarily attributed to its solvent, Cremophor EL, its unique pharmacokinetic profile continues to be of interest in anesthetic research. This compound is a positive allosteric modulator of the GABA-A receptor.[1] When considering its use in a research setting with laboratory animals, diligent and comprehensive monitoring of vital signs is paramount to ensure animal welfare and the integrity of experimental data.
These application notes provide a detailed protocol for monitoring key physiological parameters in laboratory animals, such as rodents, during anesthesia with this compound. The guidelines are based on established principles of anesthesia monitoring in laboratory animals, supplemented with specific considerations for the known cardiovascular and respiratory effects of this compound and its formulations.
Core Physiological Parameters for Monitoring
Continuous and vigilant monitoring of vital signs is critical to assess the depth of anesthesia, physiological stability, and overall well-being of the animal. Anesthesia can affect various physiological parameters, including blood pressure, blood oxygen saturation, and cerebral blood flow.[2] Key parameters to monitor include:
-
Respiratory Rate and Effort: Anesthetics can cause respiratory depression.[3]
-
Heart Rate and Rhythm: Cardiovascular effects are a known concern with many anesthetic agents.
-
Blood Pressure: Essential for assessing hemodynamic stability.[4]
-
Body Temperature: Small animals are particularly susceptible to hypothermia during anesthesia.[5]
-
Oxygen Saturation (SpO2): Indicates the effectiveness of gas exchange in the lungs.
-
Depth of Anesthesia: Assessed through reflexes to ensure an adequate surgical plane is maintained.
Monitoring should be performed and documented at regular intervals, typically every 10 to 15 minutes, throughout the anesthetic procedure and during the recovery period.
Data Presentation: Normal and Anesthetized Physiological Parameters in Rodents
The following tables summarize normal physiological parameters for common laboratory rodents and expected changes during anesthesia. Note that specific values for this compound are limited in recent literature; therefore, general anesthetic effects are presented.
Table 1: Physiological Parameters in Adult Rats
| Parameter | Normal (Awake) | Under Anesthesia (General) |
| Heart Rate (bpm) | 260 - 600 | 250 - 400 |
| Respiratory Rate (breaths/min) | 75 - 120 | 60 - 90 (A 50% drop can be normal) |
| Rectal Temperature (°C) | 37.5 - 38.5 | 35.9 - 37.5 |
| Systolic Blood Pressure (mmHg) | 115 - 140 | Variable, often decreased |
| Oxygen Saturation (SpO2) | >95% | >95% |
Table 2: Physiological Parameters in Adult Mice
| Parameter | Normal (Awake) | Under Anesthesia (General) |
| Heart Rate (bpm) | 350 - 800 | 400 - 600 |
| Respiratory Rate (breaths/min) | 90 - 250 | 80 - 120 (A 50% drop can be normal) |
| Rectal Temperature (°C) | 37.0 - 38.0 | 36.0 - 38.0 |
| Systolic Blood Pressure (mmHg) | 100 - 130 | Variable, often decreased |
| Oxygen Saturation (SpO2) | >95% | >95% |
Experimental Protocols
Pre-Anesthetic Preparation
-
Acclimation: Ensure animals have had an adequate acclimation period of at least 3 days after arrival.
-
Health Assessment: Conduct a thorough health assessment of the animal before the procedure.
-
Fasting: Fasting is generally not required for rodents. If necessary for the experiment, it should be limited to 2-3 hours due to their high metabolism. Water should never be restricted.
-
Equipment Preparation: Ensure all monitoring equipment is calibrated and functioning correctly. Prepare a heat source to maintain the animal's body temperature.
Anesthetic Induction and Maintenance with this compound
-
Dosage: this compound dosage must be carefully calculated based on the animal's weight. Due to its historical use, consult relevant literature for appropriate dosing for the species and route of administration.
-
Administration: Administer this compound via the appropriate route, typically intravenously (IV) or intraperitoneally (IP).
-
Eye Lubrication: Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.
Vital Signs Monitoring Protocol
-
Frequency: Monitor and record all vital signs at least every 15 minutes during the anesthetic period.
-
Respiratory Monitoring:
-
Visually observe the rate and depth of chest movements.
-
A significant decrease in respiratory rate (more than 50%) may indicate an excessive anesthetic depth.
-
-
Cardiovascular Monitoring:
-
Heart Rate: Use a pulse oximeter with a sensor placed on the tail or paw. An electrocardiogram (ECG) can provide more detailed information on cardiac rhythm.
-
Blood Pressure: Non-invasive tail-cuff systems are suitable for rodents. For more precise measurements, especially in larger animals, arterial catheterization may be employed.
-
Mucous Membrane Color: Check the color of the mucous membranes (e.g., gums, conjunctiva). They should be pink. Pale or blue coloration indicates poor perfusion or oxygenation.
-
Capillary Refill Time (CRT): Gently press on the mucous membranes; the color should return in less than 2 seconds.
-
-
Temperature Monitoring:
-
Use a rectal probe to monitor core body temperature.
-
Provide a heat source (e.g., circulating warm water blanket, heat lamp) to maintain normothermia.
-
-
Anesthetic Depth Assessment:
-
Pedal Withdrawal Reflex: Pinch a toe firmly. Lack of a withdrawal response generally indicates a surgical plane of anesthesia.
-
Palpebral (Blink) Reflex: Gently touch the corner of the eye. The absence of a blink reflex suggests a deep plane of anesthesia.
-
-
Oxygen Saturation (SpO2) Monitoring:
-
Use a pulse oximeter to monitor SpO2 levels. A reading above 95% is desirable.
-
Post-Anesthetic Recovery
-
Continuous Monitoring: Continue to monitor the animal every 15 minutes until it is fully ambulatory.
-
Supportive Care:
-
Place the animal in a clean, warm, and quiet environment.
-
Continue to provide a heat source to prevent hypothermia during recovery.
-
Administer warmed subcutaneous or intraperitoneal fluids if there was significant blood loss or a prolonged procedure.
-
Provide easily accessible food and water once the animal is conscious.
-
-
Analgesia: Administer post-operative analgesics as dictated by the experimental protocol and the nature of the procedure.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for monitoring vital signs during this compound anesthesia.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug class effects on respiratory mechanics in animal models: access and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
Application Notes and Protocols for Propanidid in Rapid Anesthesia Induction
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Propanidid is an ultra-short-acting intravenous anesthetic that was withdrawn from the market in many countries due to adverse reactions, primarily anaphylaxis, which were largely attributed to its solubilizing agent, Cremophor EL.[1] The following information is based on historical clinical data and recent preclinical and limited clinical research. These notes are intended for research and drug development purposes only and do not constitute clinical guidance.
Application Notes
Introduction
This compound (propyl {4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl}acetate) is a phenylacetate derivative and a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] Developed in the 1960s, it was used for rapid induction of anesthesia, particularly for short surgical procedures, due to its rapid onset and swift, clear-headed recovery.[4] Its rapid metabolism by plasma cholinesterases results in an ultra-short duration of action, a characteristic that distinguishes it from barbiturates which rely on redistribution.[4] Renewed interest in this compound and its analogs, such as AZD-3043, stems from the potential for creating safer formulations (e.g., liposomal preparations) and the desire for anesthetic agents that allow for faster cognitive recovery.
Mechanism of Action
This compound exerts its anesthetic effects by potentiating the action of GABA, the primary inhibitory neurotransmitter in the central nervous system. It binds to an allosteric site on the GABA-A receptor, increasing the receptor's affinity for GABA. This leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of synaptic transmission. Studies on recombinant human GABA-A receptors have shown that this compound interacts with receptors composed of α1, β2, and γ2s subunits.
Pharmacokinetic Profile
-
Onset of Action: Rapid, typically within one arm-brain circulation time.
-
Metabolism: Primarily hydrolyzed by plasma cholinesterases to an inactive metabolite. This rapid breakdown in the blood is key to its short duration of action.
-
Duration of Action: Ultra-short, with anesthetic effects lasting only a few minutes after a single bolus dose.
-
Recovery: Recovery is rapid and characterized by patients being clear-headed shortly after the procedure. A recent study comparing it to propofol found a slightly faster, though not statistically significant, average offset time (recovery of response) of 4.8 minutes for this compound versus 5.9 minutes for propofol.
Key Clinical Characteristics
-
Induction: Smooth and rapid induction of anesthesia.
-
Hemodynamic Effects: this compound is known to cause a significant, though transient, drop in blood pressure. One study reported an average 33% drop in blood pressure within the first minute of induction. It can also cause an initial period of hyperventilation followed by respiratory depression.
-
Adverse Effects: Historically, the most significant concern has been anaphylactoid reactions. Other reported side effects include a high incidence of nausea and vomiting, which was thought to be related to the rapid awakening. Muscle rigidity and involuntary movements have also been noted.
Quantitative Data from Clinical Trials
The following tables summarize quantitative data extracted from available clinical literature. It is important to note that much of this data is from studies conducted in the 1960s and 1970s, and may not meet modern reporting standards.
Table 1: Efficacy and Pharmacodynamic Parameters of this compound
| Parameter | Value | Patient Population / Conditions | Source |
| Induction Dose | 5 - 10 mg/kg | General surgical patients | |
| 7 mg/kg (initial dose) | Elective Caesarean section | ||
| Time to Recovery | ~4.8 minutes (avg. offset time) | 13 patients undergoing general anesthesia |
Table 2: Hemodynamic and Adverse Effects of this compound
| Parameter | Value / Incidence | Patient Population / Conditions | Source |
| Blood Pressure | 33% drop in the first minute | General surgical patients | |
| Maternal Awareness | 10% (5 out of 50 patients) | Elective Caesarean section | |
| Nausea & Vomiting | High incidence reported | General surgical patients | |
| Thrombophlebitis | Very low incidence | General surgical patients |
Reconstructed Experimental Protocol
The following is a reconstructed, hypothetical protocol for a clinical trial evaluating this compound for the rapid induction of anesthesia. It is based on methodologies described in historical this compound studies and modern protocols for similar intravenous anesthetics.
Study Title
A Phase II, Randomized, Controlled Study to Evaluate the Efficacy, Safety, and Pharmacodynamics of this compound for the Induction of General Anesthesia in Adult Patients Undergoing Elective Minor Surgery.
Objectives
-
Primary Efficacy Endpoint: To determine the median effective dose (ED50) of this compound required for successful induction of anesthesia (defined as loss of response to verbal command and eyelash reflex).
-
Secondary Efficacy Endpoints: Time to Loss of Response (LOR), time to Recovery of Response (ROR).
-
Safety Endpoints: Incidence and severity of adverse events, including hemodynamic changes (mean arterial pressure, heart rate), respiratory depression, pain on injection, nausea/vomiting, and signs of anaphylaxis.
Study Design
-
Design: A randomized, single-blind, dose-escalation study.
-
Patient Population: 60 adult patients, ASA physical status I-II, aged 18-65, scheduled for elective surgical procedures lasting less than 30 minutes.
-
Exclusion Criteria: History of allergy to anesthetics, significant cardiovascular or respiratory disease, pregnancy, history of porphyria.
Methodology
-
Patient Preparation: Patients will fast for 8 hours prior to the procedure. Standard monitoring will be applied (ECG, non-invasive blood pressure, pulse oximetry, Bispectral Index - BIS). Premedication may consist of an antiemetic like diphenidol.
-
Randomization and Dosing: Patients will be randomized to receive one of several ascending doses of this compound (e.g., starting at 4 mg/kg, with 1 mg/kg increments in subsequent cohorts). The dose for the next patient will be determined using an up-and-down sequential method.
-
Drug Administration: this compound (formulated in a modern, non-Cremophor vehicle) will be administered as an intravenous bolus over 30 seconds.
-
Anesthesia Induction and Maintenance:
-
Time to LOR (defined as loss of response to verbal commands and painful stimuli) will be recorded.
-
Once LOR is achieved, a laryngeal mask airway will be inserted.
-
Anesthesia will be maintained with a volatile anesthetic (e.g., sevoflurane) in an oxygen/air mixture.
-
-
Monitoring and Assessments:
-
Hemodynamic variables (MAP, HR) will be recorded at baseline, then every minute for the first 10 minutes after induction, and every 5 minutes thereafter.
-
Respiratory rate and SpO2 will be continuously monitored.
-
Adverse events will be recorded throughout the perioperative period.
-
-
Recovery:
-
At the end of the procedure, all anesthetic agents will be discontinued.
-
Time to ROR (defined as the time the patient first opens their eyes to command) will be recorded.
-
Patients will be monitored in a post-anesthesia care unit (PACU) for at least 2 hours.
-
Visualizations (Diagrams)
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound's mechanism of action at the GABA-A receptor.
Experimental Workflow for a this compound Clinical Trial
Caption: A typical experimental workflow for a this compound clinical trial.
References
Application of Propanidid in Central Nervous System Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanidid is an ultra-short-acting intravenous anesthetic agent.[1] Historically, its clinical use was discontinued due to hypersensitivity reactions attributed to its solubilizing agent, Cremophor EL.[1] However, its distinct pharmacokinetic profile and mechanism of action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor continue to make it a valuable tool in central nervous system (CNS) research.[2] Similar to other general anesthetics like propofol, this compound enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain, leading to sedation, hypnosis, and anesthesia.[2][3]
These application notes provide a comprehensive overview of the use of this compound in CNS research, including its mechanism of action, and detailed protocols for in vitro and in vivo experimental paradigms.
Mechanism of Action: Positive Allosteric Modulator of GABAA Receptors
This compound exerts its effects on the CNS primarily by potentiating the function of GABAA receptors. These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. This compound binds to an allosteric site on the GABAA receptor, distinct from the GABA binding site, and increases the receptor's affinity for GABA, thereby enhancing the inhibitory current.
The most common isoform of the GABAA receptor in the CNS is composed of two α, two β, and one γ subunit. Studies on recombinant human GABAA receptors (α1β2γ2s) expressed in Xenopus oocytes have demonstrated that this compound potentiates GABA-activated currents in a concentration-dependent manner. While the precise subunit selectivity of this compound is not fully elucidated, the β2 and β3 subunits are known to be critical for the action of many intravenous anesthetics.
Signaling Pathway of this compound at the GABAA Receptor
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from in vitro and in vivo studies.
| Parameter | This compound Concentration | Effect | Reference |
| GABAA Receptor Potentiation | |||
| GABA-activated current potentiation | 0.001 - 1 mmol/L | 111 - 1,048% increase compared to baseline | |
| [3H]muscimol Binding | |||
| Stimulation of binding (0°C) | 60 µM | 50% stimulation | |
| Stimulation of binding (0°C) | >60 µM | Up to 220% of control | |
| Stimulation of binding (37°C) | >60 µM | Up to 340% of control | |
| Inhibition of [3H]muscimol Binding Stimulation by Picrotoxinin | |||
| IC50 | ~25 µM | Inhibition of this compound-induced stimulation |
Table 1: In Vitro Effects of this compound on GABAA Receptor Function.
| Parameter | This compound Dose | Animal Model | Effect | Reference |
| Anesthesia Induction | 8 mg/kg (i.v. bolus) | Rat | Peak Burst Suppression Ratio (BSR) of 95% on EEG | |
| Sedation | Not specified | Mouse | Reduction in locomotor activity | |
| Analgesia | Not specified | Human and Rabbit | Analgesic effects observed |
Table 2: In Vivo Effects of this compound in Animal Models.
| Parameter | This compound | Propofol | Reference |
| EEG Power (Unconscious state) | |||
| 0–18.5 Hz Power | Significant Increase | Significant Increase | |
| 30.5–40 Hz Power | Decrease | Decrease | |
| 23–40 Hz Power Suppression | Less suppression | More suppression | |
| Recovery from Anesthesia | |||
| Average Offset Time | 4.8 min | 5.9 min |
Table 3: Comparative Effects of this compound and Propofol on Human EEG and Recovery.
Experimental Protocols
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is adapted from studies investigating the effects of this compound on recombinant GABAA receptors.
Objective: To characterize the modulatory effects of this compound on GABA-activated currents in recombinant human GABAA receptors (α1β2γ2s) expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GABAA receptor subunits (α1, β2, γ2s)
-
This compound stock solution (in DMSO)
-
GABA stock solution (in water)
-
Recording solution (ND96)
-
Two-electrode voltage clamp setup
-
Microinjection system
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically harvest oocytes from an anesthetized female Xenopus laevis.
-
Treat with collagenase to defolliculate.
-
Inject oocytes with a mixture of cRNAs for α1, β2, and γ2s subunits (e.g., in a 1:1:5 ratio) and incubate for 2-4 days.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (voltage and current electrodes).
-
Clamp the membrane potential at -70 mV.
-
Establish a stable baseline current.
-
-
Drug Application:
-
To determine the potentiating effect of this compound, first apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a control current.
-
After washout, co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 0.001 to 1 mmol/L).
-
To test for direct activation, apply this compound alone.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-activated currents in the absence and presence of this compound.
-
Express the potentiating effect as a percentage increase over the control GABA response.
-
Construct a concentration-response curve for this compound's potentiation.
-
In Vivo Animal Model: Sedative Effects in Mice
This hypothetical protocol is based on standard methods for assessing sedative effects of drugs in rodents.
Objective: To evaluate the sedative effect of this compound by measuring changes in spontaneous locomotor activity in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound solution for injection
-
Vehicle control (e.g., saline or appropriate solvent)
-
Open-field activity chambers equipped with infrared beams or video tracking software
-
Syringes and needles for injection
Procedure:
-
Animal Habituation:
-
Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituate each mouse to the open-field chamber for 30 minutes one day prior to testing.
-
-
Experimental Procedure:
-
On the test day, place each mouse in the center of the open-field chamber and record baseline locomotor activity for 30 minutes.
-
Remove the mouse and administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally) or vehicle.
-
Immediately return the mouse to the chamber and record locomotor activity for a predefined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Quantify the total distance traveled, time spent mobile, and rearing frequency.
-
Compare the locomotor activity between the this compound-treated groups and the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.
-
In Vivo Animal Model: Analgesic Effects in Mice (Hot Plate Test)
This hypothetical protocol is based on the standard hot plate test for assessing central analgesic activity.
Objective: To determine the analgesic properties of this compound in a thermal pain model.
Materials:
-
Male Swiss Webster mice (20-25 g)
-
This compound solution for injection
-
Vehicle control
-
Positive control (e.g., morphine)
-
Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C)
-
Stopwatch
Procedure:
-
Baseline Latency:
-
Place each mouse individually on the hot plate and start the stopwatch.
-
Measure the latency (in seconds) for the mouse to exhibit a pain response (e.g., licking a paw, jumping).
-
A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.
-
Only mice with a baseline latency of 5-15 seconds should be included in the study.
-
-
Drug Administration:
-
Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally), vehicle, or morphine.
-
-
Post-Treatment Latency:
-
At various time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and measure the reaction latency.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Compare the %MPE between the different treatment groups using appropriate statistical methods.
-
Conclusion
This compound remains a relevant and useful pharmacological tool for investigating the mechanisms of anesthesia and sedation within the central nervous system. Its primary action as a positive allosteric modulator of GABAA receptors provides a clear target for mechanistic studies. The protocols outlined above offer a starting point for researchers to explore the effects of this compound in various in vitro and in vivo models, contributing to a deeper understanding of GABAergic neurotransmission and its modulation. Researchers should be mindful of the historical issues with its solvent and use appropriate formulations in their studies.
References
Troubleshooting & Optimization
Technical Support Center: Managing Propanidid-Induced Cardiovascular Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the anesthetic agent Propanidid. The following information addresses the management of this compound-induced hypotension and tachycardia observed during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced hypotension and tachycardia?
A1: this compound is known to induce non-immunologic (anaphylactoid) reactions by directly causing histamine release from mast cells and basophils[1][2][3]. The released histamine then acts on H1 and H2 receptors in the cardiovascular system[4][5]. Activation of H1 receptors leads to vasodilation and a subsequent drop in blood pressure (hypotension), while H2 receptor stimulation can increase heart rate (tachycardia).
Q2: Are the cardiovascular side effects of this compound dose-dependent?
A2: While the literature suggests a relationship between this compound administration and cardiovascular side effects, the direct dose-dependency of hypotension and tachycardia is not always straightforward. One study noted that while this compound led to a 350% average increase in plasma histamine, there wasn't a direct correlation between the histamine levels and the clinical signs of mild hypotension and tachycardia. However, adverse reactions to this compound are generally considered dose-independent unpredictable effects.
Q3: Is this compound itself the sole cause of these reactions, or does the formulation play a role?
A3: Historically, it was presumed that the solvent used for this compound, Cremophor EL, was a primary cause of the anaphylactoid reactions. However, studies have shown that this compound itself can cause histamine release. An experimental study comparing a liposomal preparation of this compound to the Cremophor solution still recorded significant increases in heart rate and histamine concentrations, suggesting this compound is a key contributor to these effects.
Q4: How do the cardiovascular effects of this compound compare to other intravenous anesthetics?
A4: Studies have shown that other intravenous anesthetics, such as Thiopental and Althesin, can also cause histamine release, leading to similar cardiovascular effects like hypotension and tachycardia. However, the incidence of allergic reactions to this compound was reported to be more common than reactions to Thiopental. In an experimental swine model, a liposomal this compound formulation resulted in higher increases in heart rate and histamine concentrations compared to Propofol.
Troubleshooting Guide: this compound-Induced Hypotension and Tachycardia
This guide provides a step-by-step approach to managing hypotension and tachycardia during experiments involving this compound.
Problem: A sudden drop in mean arterial pressure (MAP < 60 mmHg) and a significant increase in heart rate are observed following the administration of this compound.
Immediate Steps:
-
Stop this compound Administration: Immediately cease the infusion or administration of this compound.
-
Ensure Adequate Oxygenation: Administer 100% oxygen and ensure the airway is clear and secure.
-
Intravenous Fluids: Start a rapid intravenous infusion of crystalloids (e.g., 2-4 L for an adult-sized model) to counteract vasodilation and expand intravascular volume.
-
Positioning: If feasible for the experimental setup, place the subject in the Trendelenburg position (legs elevated) to improve venous return.
Pharmacological Interventions:
If hypotension and tachycardia persist after the initial steps, consider the following pharmacological interventions. The choice of agent will depend on the primary symptom (hypotension or tachycardia).
-
For Severe Hypotension:
-
Epinephrine: This is the first-line treatment for anaphylactoid reactions. It acts as a potent vasopressor and has positive inotropic and chronotropic effects.
-
Initial Dose: For severe cardiovascular collapse, intravenous bolus doses of 50-100 μg can be administered and titrated to effect.
-
-
Phenylephrine: A pure alpha-adrenergic agonist that can be useful for treating hypotension, especially when tachycardia is also present. It increases systemic vascular resistance, which can trigger a baroreceptor-mediated decrease in heart rate.
-
Administration: Can be given in intravenous increments or as a continuous infusion.
-
-
-
For Persistent Tachycardia:
-
Beta-Blockers: Use with caution, especially if hypotension is severe. A short-acting, selective beta-1 blocker like esmolol can be considered to control heart rate without prolonged cardiac depression. Beta-blockers are generally used to treat tachycardia by antagonizing the effects of catecholamines.
-
-
Adjunctive Therapies:
-
Antihistamines: Administer H1 and H2 receptor antagonists to block the effects of released histamine.
-
H1 Blocker: e.g., Chlorpheniramine (10-20 mg by slow intravenous infusion in an adult model).
-
H2 Blocker: e.g., Cimetidine, which has been shown to inhibit histamine-induced increases in heart rate.
-
-
Corticosteroids: e.g., Hydrocortisone (100-500 mg slowly intravenously in an adult model). These will not have an immediate effect but can help to mitigate the inflammatory response.
-
Data Presentation
Table 1: Hemodynamic and Histamine Level Changes in a Swine Model
| Anesthetic Agent | Induction Dose (mg/kg) | Infusion Rate (mg/kg/h) | Heart Rate Increase (beats/min) | Cardiac Output Increase (L/min) | Plasma Histamine Concentration (ng/mL) |
| This compound (Liposomal) | 60 | 400 | 91 to 115 | 5.4 to 7.7 | 124 - 268 |
| This compound (Cremophor) | 15 | 100 | - | - | - |
| Propofol | 5 | 20 | - | - | - |
| Data extracted from an experimental study in swine. Dashes indicate data not provided in the source. |
Experimental Protocols
Protocol: Induction of Anesthesia and Hemodynamic Monitoring in a Swine Model
This protocol is based on an experimental study investigating the cardiovascular effects of different this compound formulations compared to Propofol.
-
Animal Preparation:
-
Eighteen pigs are randomly assigned to one of three groups (n=6 per group): this compound in liposomal preparation, this compound in Cremophor solution, or Propofol.
-
-
Anesthetic Induction and Maintenance:
-
Group 1 (PropaLip): Induce anesthesia with 60 mg/kg of liposomal this compound, followed by a continuous infusion of 400 mg/kg/h.
-
Group 2 (PropaCrem): Induce anesthesia with 15 mg/kg of this compound in Cremophor solution, followed by a continuous infusion of 100 mg/kg/h.
-
Group 3 (Propofol): Induce anesthesia with 5 mg/kg of Propofol, followed by a continuous infusion of 20 mg/kg/h.
-
Following induction, perform tracheal intubation and ventilate the animals with 50% oxygen in the air.
-
-
Monitoring and Catheterization:
-
Basic Monitoring: Continuously monitor noninvasive blood pressure, electrocardiogram (ECG), and capnography.
-
Invasive Monitoring: In a short surgical procedure, place arterial and pulmonary artery catheters via the right carotid artery and right internal jugular vein, respectively, for invasive hemodynamic monitoring.
-
-
Experimental Procedure:
-
Allow the animals to recover to a point where they respond to a pain stimulus.
-
Perform a second anesthetic induction as described in step 2.
-
Maintain a 60-minute continuous infusion of the assigned anesthetic agent.
-
During the infusion, conduct invasive hemodynamic monitoring, including arterial and pulmonary arterial pressures and cardiac output.
-
-
Blood Sampling:
-
Collect blood samples for the measurement of serum levels of adrenaline, noradrenaline, and histamine.
-
Visualizations
Caption: Signaling pathway of this compound-induced hypotension and tachycardia.
Caption: Experimental workflow for assessing this compound's cardiovascular effects.
Caption: Troubleshooting decision tree for managing this compound-induced adverse effects.
References
- 1. Anaphylactic and anaphylactoid reactions during the perioperative period - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine release in man by this compound and thiopentone: pharmacological effects and clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Histamine liberation and anaphylactoid reactions in i.v. anesthesia. Biochemical and clinical aspects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of histamine and H1 and H2 blockers on the cardiopulmonary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highlights in cardiovascular effects of histamine and H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Anaphylactoid Reactions to Propanidid in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address anaphylactoid reactions associated with the intravenous anesthetic agent, Propanidid, in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it associated with anaphylactoid reactions?
A: this compound is an ultra-short-acting non-barbiturate intravenous anesthetic.[1][2][3] Historically, its clinical use was terminated due to a high incidence of hypersensitivity reactions.[4][5] These are not typically true IgE-mediated allergic reactions, but rather anaphylactoid reactions, which are clinically similar but are caused by direct stimulation of mast cells and/or activation of the complement system.
Q2: What is the primary cause of this compound-induced anaphylactoid reactions?
A: The primary causative agent is not this compound itself, but the solubilizing agent, Cremophor EL, a polyoxyethylated castor oil used in the formulation to dissolve the poorly water-soluble this compound. Cremophor EL is known to induce histamine release and complement activation, leading to the observed anaphylactoid symptoms.
Q3: What are the common signs of an anaphylactoid reaction to this compound in animal models?
A: Signs can vary between species but often include hypotension (a drop in blood pressure), tachycardia (increased heart rate), erythema (redness of the skin), urticaria (hives), bronchoconstriction, and in severe cases, cardiovascular collapse. Monitoring vital signs is crucial for early detection.
Q4: Can these reactions be prevented or reduced in experimental settings?
A: Yes, several strategies can be employed to mitigate the risk and severity of this compound-induced anaphylactoid reactions. These include premedication with antihistamines and corticosteroids, using alternative formulations of this compound, and careful control of the infusion rate.
Q5: Are there alternatives to this compound for ultra-short anesthesia in research?
A: Yes, depending on the specific experimental needs, alternatives with a lower risk of anaphylactoid reactions are available. Propofol, for instance, was initially formulated with Cremophor EL but was reformulated as a lipid emulsion which significantly reduced the incidence of such reactions. Other short-acting anesthetics may also be suitable depending on the animal model and study parameters.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sudden drop in blood pressure and increased heart rate upon this compound administration. | Anaphylactoid reaction due to Cremophor EL-induced histamine release and vasodilation. | 1. Immediately stop the this compound infusion.2. Administer emergency support as per your institution's animal care guidelines (e.g., epinephrine, intravenous fluids).3. For future experiments, implement a premedication protocol (see Experimental Protocols section).4. Consider reducing the infusion rate of this compound. |
| Skin flushing, erythema, or hives observed on the animal. | Cutaneous manifestation of an anaphylactoid reaction. | 1. Monitor the animal closely for more severe systemic signs.2. If signs are localized and mild, consider proceeding with caution while continuously monitoring vital signs.3. For subsequent experiments, a premedication protocol is strongly advised. |
| Respiratory distress (e.g., increased respiratory rate, wheezing). | Bronchoconstriction, a component of the anaphylactoid response. | 1. Ensure a patent airway and provide respiratory support if necessary.2. Stop the this compound infusion immediately.3. Administer a bronchodilator if available and approved for your animal model. |
| High mortality rate in animals receiving the Cremophor EL formulation of this compound. | Severe, systemic anaphylactoid reactions leading to cardiovascular collapse. | 1. Re-evaluate the dosage and infusion rate. Slower administration may reduce the reaction's severity.2. Implement a robust premedication protocol.3. Investigate the use of a liposomal formulation of this compound if available, as this has shown reduced mortality in some animal models. |
| Variability in the severity of reactions between animals. | Individual differences in sensitivity to Cremophor EL. | 1. Ensure consistent premedication for all animals in the experimental group.2. Standardize the infusion rate and dosage across all subjects.3. Acknowledge this variability in your experimental design and statistical analysis plan. |
Data on Anaphylactoid Reactions and Mitigation
The following tables summarize quantitative data related to the incidence of anaphylactoid reactions with Cremophor EL-containing agents and the effects of alternative formulations.
Table 1: Incidence of Hypersensitivity Reactions with Cremophor EL-Containing Agents
| Agent | Incidence of Hypersensitivity Reactions | Incidence of Severe Reactions (Anaphylaxis) | Reference |
| Paclitaxel (in Cremophor EL) | Up to 41% | 2% - 4% | |
| This compound (in Cremophor EL) | Reported as a frequent cause of reactions, leading to its withdrawal. Specific incidence rates from early studies are not consistently available in recent literature. | High enough to warrant market withdrawal. |
Table 2: Effect of Formulation on this compound-Induced Adverse Events in Rats
| Formulation | Dose (mg/100g/h) | Mortality Rate | Incidence of Clonic Seizures | Reference |
| Cremophor EL | 60 | 11% | 100% | |
| Cremophor EL | 90 | 86% | 100% | |
| Cremophor EL | 120 | 86% | 89% | |
| Liposomal | 60 | 0% | Not reported at this dose | |
| Liposomal | 90 | 0% | 22% | |
| Liposomal | 120 | 0% | 50% |
Experimental Protocols
Protocol 1: Premedication to Reduce this compound-Induced Anaphylactoid Reactions in a Rat Model
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
Objective: To reduce the incidence and severity of anaphylactoid reactions to this compound in rats.
Materials:
-
This compound solution (containing Cremophor EL)
-
Diphenhydramine (H1 receptor antagonist)
-
Dexamethasone (corticosteroid)
-
Sterile saline for injection
-
Animal model: Sprague-Dawley rats (or other appropriate strain)
-
Intravenous catheters and infusion pumps
-
Monitoring equipment (e.g., blood pressure transducer, ECG)
Procedure:
-
Premedication Administration:
-
60 minutes prior to this compound administration, administer Dexamethasone (e.g., 1-2 mg/kg, intraperitoneally).
-
30 minutes prior to this compound administration, administer Diphenhydramine (e.g., 5-10 mg/kg, intraperitoneally).
-
-
Anesthesia Induction:
-
Administer this compound intravenously at a slow, controlled rate. The exact dose and rate should be determined based on the desired anesthetic depth and prior pilot studies.
-
-
Monitoring:
-
Continuously monitor mean arterial pressure (MAP), heart rate (HR), and respiratory rate throughout the procedure.
-
Observe for any cutaneous signs of anaphylactoid reactions.
-
-
Data Collection:
-
Record all physiological parameters at baseline (before this compound) and at regular intervals following administration.
-
Compare the physiological changes and incidence of adverse events in premedicated animals to a control group receiving saline instead of the premedication drugs.
-
Protocol 2: In Vitro Mast Cell Degranulation Assay
Objective: To assess the direct effect of this compound and Cremophor EL on mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3, rat basophilic leukemia cells) or primary mast cells
-
This compound solution (with and without Cremophor EL, if available)
-
Cremophor EL solution
-
Positive control (e.g., Compound 48/80 or calcium ionophore A23187)
-
Negative control (buffer)
-
Beta-hexosaminidase assay kit (or other degranulation marker assay)
-
Microplate reader
Procedure:
-
Cell Culture: Culture mast cells according to standard protocols.
-
Cell Plating: Seed an appropriate number of cells into a 96-well plate.
-
Treatment:
-
Add varying concentrations of this compound, Cremophor EL, positive control, and negative control to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Degranulation Measurement:
-
Perform a beta-hexosaminidase assay on the supernatants according to the kit manufacturer's instructions. This enzyme is released upon mast cell degranulation.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of degranulation for each treatment group relative to the positive control.
-
Compare the degranulation induced by this compound with and without Cremophor EL to determine the contribution of the solvent.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in this compound-induced anaphylactoid reactions and a typical experimental workflow for their investigation.
References
- 1. criver.com [criver.com]
- 2. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaphylaxis induced by this compound and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ex vivo assays to detect complement activation in complementopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidemiology, Mechanisms, and Diagnosis of Drug-Induced Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Propanidid Infusion for Stable Anesthesia: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for optimizing Propanidid infusion rates to achieve stable anesthesia in experimental settings. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research needs.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce anesthesia?
This compound is an ultra-short-acting intravenous anesthetic agent.[1] It belongs to the eugenol family of compounds and functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.[2] By binding to the GABAA receptor, this compound enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This neuronal inhibition results in sedation and hypnosis, the key components of general anesthesia.
Q2: What are the key pharmacokinetic properties of this compound?
This compound is characterized by its rapid onset and very short duration of action. This is primarily due to its rapid hydrolysis by esterases in the liver and, to a lesser extent, in the blood. This rapid metabolic clearance allows for tight control over the anesthetic state and facilitates quick recovery.
Q3: What are the recommended starting infusion rates for this compound?
Published infusion rates for this compound can vary depending on the animal model and the specific formulation used. For example, in one study involving swine, a continuous infusion of 100 mg/kg/h was used for a this compound-cremophor solution, while a much higher rate of 400 mg/kg/h was used for a liposomal preparation to achieve anesthesia.[1] It is crucial to titrate the infusion rate to effect for each individual animal and experimental setup.
Q4: What are the common side effects of this compound infusion and how can they be managed?
Commonly reported side effects include hypotension (a drop in blood pressure) and, historically, anaphylactoid reactions, which were largely attributed to the solvent Cremophor EL rather than this compound itself.[1] Hypotension can often be managed by reducing the infusion rate and administering intravenous fluids. Close monitoring of cardiovascular parameters is essential throughout the infusion.
Q5: How does this compound interact with the GABAA receptor?
This compound enhances the binding of GABA to its receptor, thereby potentiating the inhibitory effect of GABA.[3] Studies have shown that this compound's primary metabolite, 4-(2-[diethylamino]-2-oxoethoxy)-3-methoxy-benzeneacetic acid (DOMBA), can also directly activate GABAA receptors, contributing to the overall sedative effect. The interaction of this compound with specific GABAA receptor subunits influences its anesthetic properties.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound infusion for anesthesia.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Unstable Anesthetic Depth (Too Light) | - Inadequate infusion rate.- Increased metabolic clearance.- Kinked or disconnected infusion line. | - Gradually increase the infusion rate in small increments.- Check the infusion pump and lines for proper function.- Administer a small bolus dose of this compound if necessary, followed by an increased infusion rate. |
| Unstable Anesthetic Depth (Too Deep) | - Infusion rate is too high.- Decreased metabolic clearance (e.g., liver dysfunction).- Synergistic effects with other administered drugs. | - Immediately decrease the infusion rate.- Temporarily pause the infusion if necessary, while closely monitoring vital signs.- Ensure adequate oxygenation and ventilation. |
| Hypotension (Low Blood Pressure) | - Vasodilatory effects of this compound.- Excessive anesthetic depth.- Hypovolemia (low blood volume). | - Reduce the this compound infusion rate.- Administer a bolus of intravenous crystalloid or colloid fluids.- If hypotension persists, consider the use of a vasopressor agent after consulting relevant literature and institutional guidelines. |
| Prolonged Recovery | - Higher than necessary total dose of this compound.- Impaired drug metabolism.- Residual effects of other anesthetic or sedative agents. | - Ensure the infusion is completely stopped at the end of the procedure.- Provide supportive care, including maintaining body temperature and monitoring vital signs.- Consider the use of reversal agents for other drugs if applicable. |
| Adverse Reactions (e.g., Agitation during recovery) | - Emergence delirium, a known phenomenon with some anesthetic agents. | - Ensure a quiet and calm recovery environment.- Provide supportive care and monitor for self-injury.- If severe, consider the administration of a short-acting sedative after consulting veterinary or institutional guidelines. |
Experimental Protocols
Protocol 1: Initiation and Maintenance of Stable Anesthesia with this compound Infusion in a Rodent Model (Rat)
This protocol provides a general framework. Specific infusion rates should be optimized based on the strain, age, and health status of the animal, as well as the specific experimental requirements.
Materials:
-
This compound solution (formulation as per experimental design)
-
Infusion pump
-
Intravenous catheter and extension tubing
-
Heating pad to maintain body temperature
-
Monitoring equipment (e.g., pulse oximeter, ECG, blood pressure monitor)
-
Sterile saline or other appropriate intravenous fluids
Procedure:
-
Animal Preparation:
-
Acclimatize the animal to the experimental environment to reduce stress.
-
Obtain a baseline weight for accurate dose calculation.
-
Place an intravenous catheter, typically in the lateral tail vein.
-
Secure the catheter and connect the extension tubing.
-
-
Induction of Anesthesia:
-
Administer an initial bolus dose of this compound to induce anesthesia. The exact dose will need to be determined empirically but can be guided by literature values.
-
Confirm loss of righting reflex and absence of response to a noxious stimulus (e.g., toe pinch).
-
-
Initiation of Continuous Infusion:
-
Immediately following induction, start the continuous infusion of this compound using the infusion pump.
-
Begin with a conservative infusion rate and titrate upwards based on the animal's response.
-
-
Monitoring and Adjustment of Anesthetic Depth:
-
Continuously monitor physiological parameters, including heart rate, respiratory rate, oxygen saturation, and blood pressure.
-
Assess the depth of anesthesia regularly by checking for reflexes (e.g., pedal withdrawal, palpebral).
-
Adjust the infusion rate in small increments to maintain a stable plane of anesthesia suitable for the surgical or experimental procedure. The goal is to use the lowest effective infusion rate to minimize side effects.
-
-
Maintenance of Physiological Stability:
-
Maintain the animal's body temperature using a heating pad.
-
Administer intravenous fluids as needed to maintain hydration and support blood pressure.
-
-
Recovery:
-
At the end of the procedure, stop the this compound infusion.
-
Continue to monitor the animal closely during the recovery period until it is fully ambulatory.
-
Provide a warm and quiet environment for recovery.
-
Quantitative Data Summary
The following table summarizes published infusion rates of this compound in different animal models. It is important to note that these are examples and the optimal rate for your experiment may differ.
| Animal Model | This compound Formulation | Induction Dose | Maintenance Infusion Rate | Reference |
| Swine | Liposomal Preparation | 60 mg/kg | 400 mg/kg/h | |
| Swine | Cremophor Solution | 15 mg/kg | 100 mg/kg/h |
Signaling Pathways and Workflows
This compound's Mechanism of Action at the GABAA Receptor
This compound acts as a positive allosteric modulator at the GABAA receptor. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of this compound at the GABAA receptor.
Experimental Workflow for Optimizing this compound Infusion
The following diagram outlines a logical workflow for establishing a stable this compound infusion for your experiments.
Caption: Workflow for establishing and maintaining stable this compound anesthesia.
References
- 1. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 2. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Mitigating Propanidid-Induced Clonic Seizures in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating propanidid-induced clonic seizures in animal models. Due to the limited recent literature specifically addressing the mitigation of this compound-induced seizures, this guide synthesizes information on the known mechanisms of this compound, general principles of seizure modulation, and established experimental protocols for other chemoconvulsants.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced clonic seizures?
A1: this compound is a positive allosteric modulator of the GABA-A receptor.[1] While GABAergic agonists are typically anticonvulsant, high doses or rapid administration of some GABAergic compounds can paradoxically lead to proconvulsant effects. This may be due to a disruption of the delicate balance between synaptic and extrasynaptic inhibition or desensitization of GABA-A receptors. In the mature brain, GABA-A receptor activation leads to an influx of chloride ions, causing hyperpolarization and inhibiting neuronal firing.[2][3] However, under certain pathological conditions, the intracellular chloride concentration can be altered, leading to a depolarizing (proconvulsant) effect of GABA.[2]
Q2: Are there known agents to mitigate this compound-induced seizures?
A2: There is a lack of recent studies specifically investigating agents to mitigate this compound-induced seizures. However, based on general principles of seizure pharmacology, two main strategies can be proposed:
-
Enhancing GABAergic Inhibition: While this compound itself is a GABA modulator, co-administration of other GABAergic agents like benzodiazepines or barbiturates might stabilize inhibitory tone, though careful dose-finding is crucial to avoid exacerbating the effect.[4]
-
Blocking Excitatory Neurotransmission: Antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, are effective in various seizure models and could counteract the hyperexcitability that may underlie this compound-induced seizures.
Q3: What are the typical behavioral and electroencephalographic (EEG) characteristics of drug-induced seizures in animal models?
A3: In rodents, drug-induced seizures often present with premonitory signs such as myoclonus, tremors, and salivation. The seizures can progress to clonic and tonic-clonic convulsions. EEG recordings during drug-induced seizures typically show spike-wave discharges with a frequency that can vary at the onset and throughout the seizure event.
Troubleshooting Guides
Issue 1: High Incidence of Mortality During this compound Seizure Induction
-
Problem: A significant number of animals die during or immediately after the induction of seizures with this compound.
-
Possible Cause: The dose of this compound may be too high, leading to severe, uncontrolled seizures (status epilepticus) and subsequent cardiorespiratory collapse.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a preliminary dose-response study to determine the minimal dose of this compound required to induce clonic seizures without causing mortality. Start with a low dose and gradually escalate in different cohorts of animals.
-
Monitoring: Continuously monitor vital signs (respiratory rate, heart rate) and seizure severity using a standardized scale (e.g., the Racine scale).
-
Supportive Care: Provide supportive care, such as maintaining body temperature and ensuring a clear airway. In some seizure protocols, anticonvulsants like diazepam are administered after a specific duration of seizure activity to prevent mortality, though this would interfere with the study of the primary seizure event.
-
Issue 2: Inconsistent Seizure Induction
-
Problem: There is high variability in the incidence and severity of seizures between animals at a given dose of this compound.
-
Possible Causes:
-
Route of Administration: The rate of intravenous infusion can significantly impact the peak brain concentration and the likelihood of inducing seizures.
-
Animal Strain and Age: Different rodent strains and ages can have varying susceptibilities to chemoconvulsants.
-
Metabolism: this compound is rapidly hydrolyzed by esterases. Individual differences in metabolic rate could affect drug exposure.
-
-
Troubleshooting Steps:
-
Standardize Administration: Use a syringe pump for precise control of the intravenous infusion rate.
-
Control for Biological Variables: Use a single, well-characterized animal strain (e.g., Sprague-Dawley rats or C57BL/6J mice) of a consistent age and sex.
-
Acclimatization: Ensure all animals are properly acclimatized to the experimental environment to reduce stress-induced variability.
-
Experimental Protocols
Note: The following protocols are adapted from general methods for inducing seizures with chemoconvulsants and should be optimized specifically for this compound.
This compound-Induced Seizure Induction in Rats (Adapted from Pentylenetetrazole Models)
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Housing: House animals individually for at least 24 hours before the experiment with free access to food and water.
-
This compound Preparation: Prepare a fresh solution of this compound in a suitable vehicle. A liposomal preparation or a solution with a non-toxic solvent is recommended.
-
Administration: Administer this compound via a tail vein catheter using an infusion pump.
-
Initial Dose Finding: Start with a dose of 15 mg/kg and increase in subsequent cohorts.
-
-
Observation: Immediately after administration, place the animal in a transparent observation chamber. Record the latency to the first clonic seizure and the duration of the seizure. Score seizure severity using the Racine scale.
-
EEG Monitoring (Optional): For more detailed analysis, implant cortical or hippocampal electrodes for EEG recording at least one week prior to the experiment.
Quantitative Data
Due to the lack of specific data on mitigating this compound-induced seizures, the following tables present data on the efficacy of common anticonvulsants in other relevant seizure models. This information can serve as a starting point for selecting and dosing potential mitigating agents in this compound studies.
Table 1: Efficacy of Anticonvulsants in the Maximal Electroshock (MES) Seizure Model in Rodents
| Compound | Animal Model | ED50 (mg/kg) |
| Phenytoin | Mice | 9.5 |
| Carbamazepine | Mice | 8.8 |
| Valproate | Mice | 272 |
| Phenobarbital | Mice | 22.5 |
| Diazepam | Mice | 4.3 |
Source: Adapted from various preclinical studies.
Table 2: Efficacy of Anticonvulsants in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model in Mice
| Compound | ED50 (mg/kg) |
| Ethosuximide | 130 |
| Valproate | 151 |
| Phenobarbital | 13 |
| Diazepam | 0.2 |
Source: Adapted from various preclinical studies.
Signaling Pathways and Experimental Workflows
GABAergic Signaling Pathway
Caption: GABAergic signaling pathway and the modulatory site of this compound.
Glutamatergic (NMDA) Signaling Pathway
Caption: Glutamatergic signaling via NMDA receptors, a target for mitigation.
Experimental Workflow for Mitigating this compound-Induced Seizures
Caption: A generalized workflow for testing seizure mitigation agents.
References
- 1. Electroencephalogram signatures of this compound-mediated sedation and unconsciousness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System | springermedizin.de [springermedizin.de]
- 4. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Propanidid Stability in Different Solvent Preparations: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of propanidid in various solvent preparations. Due to a lack of extensive published data on the chemical stability of this compound in vitro, this guide focuses on providing the necessary frameworks, experimental protocols, and troubleshooting advice to enable users to conduct their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What is known about the inherent stability of this compound?
A1: this compound is a phenylacetate general anesthetic known for its ultra-short-acting nature, primarily due to rapid hydrolysis in vivo.[1] Its inactivation in the body is mainly carried out by liver and cardiac tissue esterases, which hydrolyze the ester bond.[1] This inherent susceptibility to enzymatic hydrolysis suggests that this compound may also be prone to chemical hydrolysis in aqueous solutions, particularly at non-neutral pH.
Q2: Why was the original this compound formulation withdrawn, and how does that relate to its solvent preparation?
A2: The original formulation of this compound (Epontol) was withdrawn from the market due to anaphylactic reactions.[2] These reactions were largely attributed to the solubilizing agent, Cremophor EL, rather than this compound itself.[2] This highlights the critical role of the solvent system not only in drug stability but also in its biological safety. Newer formulations using liposomes as a delivery vehicle have been investigated to avoid the adverse effects of Cremophor EL.[2]
Q3: What are the likely degradation pathways for this compound in solution?
A3: Given its chemical structure, which includes a propyl ester and an amide linkage, the most probable degradation pathway for this compound in solution is hydrolysis. This can be catalyzed by acids or bases. The ester linkage is generally more susceptible to hydrolysis than the amide linkage. Degradation may result in the formation of the corresponding carboxylic acid and propanol from the ester hydrolysis, and the corresponding carboxylic acid and diethylamine from the amide hydrolysis.
Q4: How can I analyze the stability of this compound in my specific solvent preparation?
A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. The method must be able to separate the intact this compound from its potential degradation products. Developing such a method often involves performing forced degradation studies to generate these degradation products.
Troubleshooting Guide for this compound Stability Experiments
This guide addresses common issues that may arise during the investigation of this compound stability.
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid loss of this compound in aqueous solution. | 1. pH of the solution is too high or too low, catalyzing hydrolysis. 2. Presence of enzymes (if using biological matrices). 3. Elevated storage temperature. | 1. Measure and adjust the pH of your solution to a neutral range (pH 6-8) if possible. 2. If using biological matrices, ensure they are free of active esterases or use enzyme inhibitors. 3. Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. |
| Precipitation of this compound from solution. | 1. The solvent has a low solubilizing capacity for this compound. 2. Change in temperature affecting solubility. 3. Degradation product is less soluble than the parent compound. | 1. Consider using a co-solvent (e.g., ethanol, propylene glycol) in your preparation. 2. Evaluate the solubility of this compound at different temperatures. 3. Analyze the precipitate to determine if it is intact this compound or a degradant. |
| Inconsistent stability results between batches. | 1. Variability in the preparation of the solvent. 2. Different storage conditions. 3. Inconsistent initial concentration of this compound. | 1. Standardize the solvent preparation procedure, including the source and purity of all components. 2. Ensure all samples are stored under identical and controlled conditions (temperature, light exposure). 3. Accurately determine the initial concentration of this compound at the start of each experiment. |
| Appearance of unknown peaks in the chromatogram. | 1. Degradation of this compound. 2. Contamination of the solvent or glassware. 3. Interaction of this compound with excipients in the formulation. | 1. Perform forced degradation studies to tentatively identify degradation products. 2. Run a blank solvent injection to check for contamination. 3. Analyze solutions of individual excipients to check for interferences. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a non-reactive organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of each stressed solution.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples by a suitable analytical method, such as HPLC-UV.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify the peaks corresponding to the degradation products.
-
The analytical method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.
Data Presentation
The following tables are templates for researchers to record and present their stability data.
Table 1: this compound Stability in Different Solvents at a Specified Temperature
| Solvent System | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | Concentration at Time Y (µg/mL) | % Degradation at Time Y |
| e.g., Water, pH 5 | ||||
| e.g., 50% Ethanol in Water | ||||
| e.g., Liposomal Formulation |
Table 2: Effect of pH on this compound Stability in Aqueous Solution
| pH | Storage Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| e.g., 3 | |||
| e.g., 5 | |||
| e.g., 7 | |||
| e.g., 9 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting this compound stability issues.
References
Navigating Propanidid-Induced Thrombophlebitis: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Propanidid in experimental settings, ensuring the integrity of intravenous (IV) lines is paramount. This technical support center provides essential guidance on troubleshooting and preventing this compound-induced thrombophlebitis, a potential complication characterized by vein inflammation and thrombus formation. Although this compound is no longer in widespread clinical use, understanding its historical context and the principles of its administration can inform current and future drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced thrombophlebitis?
A1: this compound-induced thrombophlebitis is the inflammation of a vein, often accompanied by the formation of a blood clot (thrombus), at the site of intravenous administration of the anesthetic agent this compound. Symptoms can include pain, redness, swelling, and a palpable cord-like vein.
Q2: What is the primary cause of thrombophlebitis associated with this compound?
A2: Historical data suggests that the incidence of thrombophlebitis directly caused by this compound itself is relatively low.[1] The primary causative agent for adverse reactions, including venous irritation, is believed to be the solubilizing agent used in its formulation, Cremophor EL, a polyoxyethylated castor oil.[1][2] This is supported by findings with another intravenous anesthetic, G29.505, which, when formulated in a lecithin emulsion, was associated with a high incidence of venous thrombosis attributed to the solvent.[1]
Q3: What are the known risk factors for developing infusion-related thrombophlebitis in general?
A3: General risk factors for infusion-related thrombophlebitis that are relevant to the administration of any intravenous agent, including this compound formulations, include:
-
Catheter-related factors: Large gauge catheters, catheter material (e.g., tetrafluoroethylene), and prolonged catheterization duration.[3]
-
Drug formulation: High osmolarity, non-physiological pH (<5 or >9), and presence of microparticles.
-
Administration technique: Infusion into smaller, more fragile veins, and rapid injection rates.
-
Patient-related factors: Pre-existing venous conditions and certain medical conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Pain or burning sensation during injection | Venous irritation from the drug formulation (likely the solvent). | 1. Immediately slow the rate of infusion.2. Ensure the IV line is patent and properly situated in a large vein.3. Consider further dilution of the this compound solution with a compatible IV fluid, if protocol allows.4. In future experiments, consider pre-treatment of the vein with a local anesthetic like lidocaine, though its efficacy for this compound-specific irritation is not well-documented. |
| Redness and swelling at the injection site post-infusion | Inflammatory response to the drug or mechanical irritation from the catheter. | 1. Discontinue the infusion at that site.2. Elevate the affected limb.3. Apply warm compresses to the area to reduce inflammation and discomfort.4. Monitor the site for signs of worsening inflammation or thrombus formation. |
| Palpable, cord-like vein after administration | Development of thrombophlebitis. | 1. Immediately cease use of the affected vein for further infusions.2. Document the finding thoroughly.3. Treatment is generally supportive and may include anti-inflammatory agents, as guided by institutional protocols and veterinary oversight for animal studies. |
Quantitative Data Summary
The available historical literature on this compound provides limited direct quantitative comparisons for thrombophlebitis rates. However, comparisons with other intravenous anesthetics and formulations offer some insight.
Table 1: Comparative Incidence of Venous Complications with Intravenous Anesthetics
| Anesthetic Agent | Solvent/Formulation | Reported Incidence of Thrombophlebitis/Venous Complications | Reference |
| This compound | Cremophor EL | Very low incidence | |
| G29.505 (Eunal) | Lecithin emulsion (gliddophil) | 33% venous thrombosis | |
| Etomidate | Propylene glycol | High incidence of pain on injection (up to 81%) and phlebitis | |
| Etomidate | Lipid emulsion | Significantly less pain and phlebitis compared to propylene glycol formulation |
Experimental Protocols
Due to the discontinuation of this compound for clinical use, detailed modern experimental protocols for its administration are scarce. The following is a generalized protocol for intravenous drug administration in a research setting, designed to minimize the risk of thrombophlebitis, based on best practices.
Protocol: Minimizing Venous Irritation During Intravenous Administration of Experimental Formulations
-
Animal Model and Vein Selection:
-
Utilize an appropriate animal model (e.g., rabbit marginal ear vein, a common model for studying drug-induced thrombophlebitis).
-
Select the largest, most accessible, and healthiest vein possible for cannulation to maximize blood flow and drug dilution. The antecubital fossa is generally preferred over veins in the dorsum of the hand in human subjects.
-
-
Catheter Selection and Insertion:
-
Use the smallest gauge and shortest length catheter that will accommodate the infusion rate and viscosity of the solution.
-
Employ aseptic technique during catheter insertion to prevent infectious complications.
-
-
Drug Formulation and Preparation:
-
If possible, formulate the drug in a vehicle with a pH between 5 and 9 and an osmolarity below 600 mOsm/L.
-
Consider lipid-based emulsions as an alternative to harsh organic solvents, as they have been shown to reduce venous irritation with other drugs like etomidate.
-
Filter the final solution using an in-line filter to remove any potential microparticles.
-
-
Administration Procedure:
-
Confirm catheter patency with a flush of sterile saline before and after drug administration.
-
Administer the drug at a slow, controlled rate.
-
Dilute the drug in a fast-running IV infusion of a compatible fluid to promote rapid hemodilution.
-
-
Monitoring and Post-Procedure Care:
-
Continuously monitor the injection site for any signs of pain, redness, or swelling during the infusion.
-
After the infusion, regularly inspect the venipuncture site for delayed inflammatory reactions.
-
Document all observations, including the severity of any observed phlebitis, using a standardized scale (e.g., Visual Infusion Phlebitis Scale).
-
Visualizations
Signaling Pathway: Initiation of Thrombophlebitis
Caption: Initiation cascade of drug-induced thrombophlebitis.
Experimental Workflow: Prophylactic Strategy Evaluation
References
Technical Support Center: Improving the Safety Profile of Propanidid Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the safety profile of Propanidid formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern associated with historical this compound formulations?
A1: The primary safety concern with historical this compound formulations, such as Epontol®, was the high incidence of hypersensitivity and anaphylactoid reactions.[1] These reactions were largely attributed to the solubilizing agent Cremophor EL (a polyoxyethylated castor oil) used to dissolve the poorly water-soluble this compound.[1][2][3]
Q2: Is this compound itself responsible for the observed hypersensitivity reactions?
A2: While some evidence suggests that this compound may have intrinsic immunogenic properties, the majority of hypersensitivity reactions are linked to Cremophor EL.[4] Cremophor EL has been shown to induce histamine release and activate the complement system, leading to anaphylactoid responses. Reformulated versions of this compound that do not use Cremophor EL have demonstrated a significantly improved safety profile.
Q3: What are the main cardiovascular side effects of this compound?
A3: this compound can cause cardiovascular side effects, including hypotension (a decrease in blood pressure) and tachycardia (an increased heart rate). These effects are important considerations in the development of new, safer formulations.
Q4: What alternative formulation strategies can improve the safety of this compound?
A4: Several alternative formulation strategies have been explored to eliminate the need for Cremophor EL and thereby enhance the safety of this compound. These include:
-
Cyclodextrin Complexation: Using hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound, which increases its aqueous solubility.
-
Liposomal Formulations: Encapsulating this compound within liposomes to create a stable intravenous dispersion.
-
Alternative Solvents: A reformulated version of this compound using Solutol HS-15 as a solubilizer has been used safely in Mexico for over two decades.
Q5: How does the stability of alternative this compound formulations compare to the original?
A5: Alternative formulations have shown promising stability. For instance, a 50 mg/mL solution of this compound in 42% w/v HP-β-CD was found to be stable to autoclaving and on storage for at least 12 weeks at 42°C. However, the stability of any new formulation is a critical parameter that must be rigorously evaluated under various conditions (e.g., temperature, light) as per ICH guidelines.
Troubleshooting Guides
Issue 1: High Incidence of Hypersensitivity Reactions in Preclinical Models
Possible Cause: The formulation vehicle may be inducing a non-specific immune response.
Troubleshooting Steps:
-
Vehicle Control Group: Ensure your experiment includes a control group that receives only the vehicle (e.g., Cremophor EL, liposomes, or cyclodextrin solution) to differentiate between vehicle-induced and drug-induced effects.
-
Alternative Formulation: If using a Cremophor EL-based formulation, consider switching to a cyclodextrin or liposomal-based formulation.
-
In Vitro Mast Cell Activation Assay: Conduct an in vitro mast cell degranulation assay to assess whether the formulation directly triggers histamine release. (See Experimental Protocol 1).
-
Complement Activation Assay: Evaluate the potential of the formulation to activate the complement system, which can lead to anaphylactoid reactions.
Issue 2: Unexpected Cardiovascular Instability (Hypotension, Tachycardia) in Animal Models
Possible Cause: The observed cardiovascular effects could be an intrinsic property of this compound, exacerbated by the formulation, or an artifact of the experimental setup.
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response study to determine if the cardiovascular effects are dose-dependent.
-
Rate of Infusion: Vary the rate of intravenous infusion. Rapid injection can sometimes lead to more pronounced hemodynamic changes.
-
Conscious vs. Anesthetized Animals: If using anesthetized animals, be aware that the background anesthetic can influence cardiovascular parameters. Consider using telemetry in conscious animals for a more accurate assessment of cardiovascular effects.
-
Cardiovascular Safety Pharmacology Study: Conduct a dedicated cardiovascular safety pharmacology study as per ICH S7A/S7B guidelines to systematically evaluate effects on blood pressure, heart rate, and ECG parameters. (See Experimental Protocol 2).
Issue 3: Poor Formulation Stability (Precipitation, Degradation)
Possible Cause: The formulation may not be optimized for the concentration of this compound, or it may be sensitive to environmental factors.
Troubleshooting Steps:
-
Solubility Studies: Conduct phase solubility studies to determine the optimal concentration of the solubilizing agent (e.g., cyclodextrin) for the desired this compound concentration.
-
pH and Buffer Optimization: Evaluate the effect of pH and different buffer systems on the stability of the formulation.
-
Forced Degradation Studies: Perform forced degradation studies (exposure to heat, light, acid, base, and oxidation) to identify potential degradation pathways and develop stability-indicating analytical methods.
-
Excipient Compatibility: Ensure that all excipients in the formulation are compatible with this compound and do not contribute to its degradation.
Data Presentation
Table 1: Comparison of Preclinical Safety and Stability Data for Different this compound Formulations
| Parameter | This compound in Cremophor EL | This compound in Liposomes | This compound in HP-β-Cyclodextrin |
| Hypersensitivity | |||
| Histamine Release | High | Moderate, but lower than Cremophor EL formulation | Expected to be low (data not available) |
| Anaphylactoid Reactions | High incidence reported | Lower incidence compared to Cremophor EL | Expected to have a lower incidence |
| Cardiovascular Effects | |||
| Hypotension | Yes | Yes | Yes (intrinsic to this compound) |
| Tachycardia | Yes | Yes | Yes (intrinsic to this compound) |
| Stability | |||
| Physical Stability | Prone to phase separation | Can be stable depending on lipid composition and manufacturing process | Good |
| Chemical Stability | Stable under recommended storage conditions | Dependent on lipid composition and storage | Stable to autoclaving and for at least 12 weeks at 42°C |
Note: This table is a summary of findings from various preclinical studies and is intended for comparative purposes. The exact values can vary depending on the experimental conditions.
Experimental Protocols
Experimental Protocol 1: In Vitro Mast Cell Degranulation Assay
Objective: To assess the potential of a this compound formulation to induce histamine release from mast cells in vitro.
Methodology:
-
Mast Cell Isolation: Isolate rat peritoneal mast cells (RPMCs) by peritoneal lavage with a suitable buffer (e.g., Tyrode's buffer).
-
Cell Purity and Viability: Assess the purity and viability of the isolated mast cells using toluidine blue staining and a trypan blue exclusion assay, respectively.
-
Incubation with this compound Formulation: Incubate the RPMCs (typically 1-5 x 10^5 cells/mL) with various concentrations of the this compound formulation and appropriate controls (positive control: e.g., compound 48/80; negative control: buffer) for a specified time (e.g., 30 minutes) at 37°C.
-
Histamine Release Measurement: Centrifuge the cell suspensions to pellet the cells. Collect the supernatant and measure the histamine concentration using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Total Histamine Content: Lyse a separate aliquot of cells to determine the total histamine content.
-
Data Analysis: Express the histamine release as a percentage of the total histamine content. Compare the histamine release induced by the this compound formulation to that of the controls.
Experimental Protocol 2: In Vivo Cardiovascular Safety Pharmacology Study (ICH S7A/S7B)
Objective: To evaluate the effects of a novel this compound formulation on cardiovascular parameters in a conscious, non-rodent model.
Methodology:
-
Animal Model: Use a conscious, freely moving non-rodent species, such as the Beagle dog, instrumented with a telemetry device for continuous monitoring of cardiovascular parameters.
-
Dosing: Administer single intravenous doses of the this compound formulation at multiple dose levels (e.g., therapeutic, supra-therapeutic, and a vehicle control). A crossover design is often employed.
-
Data Collection: Continuously record the following parameters before and after drug administration:
-
Electrocardiogram (ECG): For analysis of heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., using Bazett's or Fridericia's formula).
-
Arterial Blood Pressure: Systolic, diastolic, and mean arterial pressure.
-
-
Data Analysis: Analyze the data for statistically significant changes from baseline and compared to the vehicle control. The time course of any effects should be characterized.
-
Reporting: The results should be reported in accordance with ICH S7A and S7B guidelines.
Mandatory Visualizations
Figure 1: this compound's Mechanism of Action via GABA-A Receptor Modulation.
Figure 2: IgE-Mediated Hypersensitivity Signaling Pathway.
References
- 1. [Anesthesia with this compound in a liposomal preparation. An experimental study in swine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAST CELL DEGRANULATION AND HISTAMINE RELEASE OBSERVED IN A NEW IN VITRO SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | GABA receptor activation [reactome.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Propanidid and Propofol for Short Anesthetic Procedures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Propanidid and propofol, two intravenous anesthetic agents utilized for short surgical and diagnostic procedures. While propofol remains a cornerstone of modern anesthesia, this compound, an ultra-short-acting barbiturate alternative, was withdrawn from the market. This analysis delves into their respective pharmacological profiles, supported by experimental data, to offer a comprehensive perspective for drug development and research.
Executive Summary
This compound, a phenylacetate derivative, was introduced in the 1960s as an ultra-short-acting anesthetic.[1] Its rapid onset and brief duration of action were attributed to its swift hydrolysis by plasma and liver esterases.[2] However, its clinical use was curtailed due to a high incidence of anaphylactic reactions, largely attributed to its solubilizing agent, Cremophor EL.[1][3][4] Propofol, a 2,6-diisopropylphenol, emerged as a safer alternative and has since become a widely used anesthetic for induction and maintenance of anesthesia. Both agents exert their primary anesthetic effects through the positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor.
This guide will explore the pharmacokinetics, pharmacodynamics, and safety profiles of both compounds, presenting key data in a comparative format. Detailed experimental protocols from historical comparative studies are also provided to contextualize the findings.
Data Presentation: A Quantitative Comparison
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and propofol.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | Propofol | Source(s) |
| Onset of Action | 20-30 seconds | 15-30 seconds | , |
| Duration of Action | 6-8 minutes | ~5-10 minutes (single dose) | , |
| Metabolism | Rapid hydrolysis by liver and plasma esterases | Hepatic glucuronidation and oxidation (CYP2B6, CYP2C9) | , |
| Distribution Half-life | Not well-documented | 2-8 minutes | |
| Elimination Half-life | Not well-documented | 4-7 hours (terminal) | |
| Clearance | High | 30-60 ml/kg/min | , |
| Volume of Distribution | Low apparent volume | 2-10 L/kg (steady state) | , |
| Protein Binding | Not well-documented | 97-99% |
Table 2: Pharmacodynamic Properties
| Parameter | This compound | Propofol | Source(s) |
| Mechanism of Action | Positive allosteric modulator of GABAA receptor | Positive allosteric modulator of GABAA receptor | , |
| Primary Effect | Hypnosis, Anesthesia | Hypnosis, Anesthesia | , |
| EC50 (Awake/Oriented) | Not well-documented | 0.95-1.07 µg/ml |
Experimental Protocols
Comparative Clinical Trial for Short Procedures
A common experimental design to compare this compound and propofol in short procedures, as synthesized from historical studies, would follow this protocol:
-
Patient Selection: A cohort of adult patients (ASA physical status I or II) scheduled for elective short surgical or diagnostic procedures (e.g., dental extractions, endoscopies) would be recruited. Informed consent is obtained from all participants.
-
Randomization: Patients are randomly assigned to one of two groups: the this compound group or the propofol group.
-
Anesthesia Induction:
-
This compound Group: Anesthesia is induced with an intravenous bolus of this compound (e.g., 5-10 mg/kg).
-
Propofol Group: Anesthesia is induced with an intravenous bolus of propofol (e.g., 2-2.5 mg/kg).
-
-
Anesthesia Maintenance: For procedures requiring maintenance of anesthesia, a continuous intravenous infusion of the assigned drug is administered. The infusion rate is titrated to maintain a desired level of anesthesia, often guided by clinical signs or processed electroencephalogram (EEG) monitoring (e.g., Bispectral Index - BIS).
-
Monitoring: Throughout the procedure, vital signs including heart rate, blood pressure, respiratory rate, and oxygen saturation are continuously monitored and recorded at predefined intervals (e.g., pre-induction, post-induction, every 5 minutes intraoperatively, post-procedure).
-
Data Collection:
-
Induction Time: Time from injection to loss of consciousness (e.g., loss of eyelash reflex).
-
Recovery Time: Time from cessation of anesthetic administration to specific endpoints such as eye-opening on command, response to verbal commands, and orientation to time and place.
-
Hemodynamic Stability: Changes in blood pressure and heart rate from baseline.
-
Adverse Events: Incidence of apnea, pain on injection, nausea, vomiting, and any signs of allergic or anaphylactic reactions.
-
-
Statistical Analysis: Data from both groups are compared using appropriate statistical tests to determine any significant differences in efficacy, recovery profiles, and safety.
Visualizations
Mechanism of Action at the GABAA Receptor
Caption: Positive allosteric modulation of the GABAA receptor by this compound and propofol.
Metabolic Pathways
Caption: Primary metabolic pathways of this compound and propofol.
Comparative Study Workflow
Caption: Workflow of a comparative clinical study between this compound and propofol.
Discussion
The primary advantage of this compound was its ultra-short duration of action, a result of its rapid metabolism by esterases, making it theoretically ideal for brief procedures with a need for rapid recovery. However, the high incidence of anaphylactoid reactions, with rates reported as high as 1 in 540 administrations, proved to be its downfall. These reactions were strongly associated with the solubilizing agent Cremophor EL, which has also been implicated in hypersensitivity reactions with other drugs. While some evidence suggested the possibility of this compound itself contributing to these reactions, the withdrawal of the drug from the market precluded further extensive investigation.
Propofol, initially also formulated with Cremophor EL and facing similar challenges with anaphylaxis, was successfully reformulated as a lipid emulsion. This reformulation significantly improved its safety profile and, combined with its favorable pharmacokinetic and pharmacodynamic properties, led to its widespread adoption. Propofol offers a rapid and smooth induction of anesthesia, with a relatively quick recovery and a lower incidence of postoperative nausea and vomiting compared to some other anesthetics.
For drug development professionals, the story of this compound serves as a crucial case study on the importance of formulation and the potential for excipients to cause significant adverse events. The development of safer delivery systems for poorly water-soluble drugs remains a key area of pharmaceutical research. The comparative data also highlights the desirable characteristics of an ideal short-acting intravenous anesthetic: rapid onset, predictable and titratable depth of anesthesia, rapid and clear-headed recovery, and a favorable safety profile. While this compound met some of these criteria, its safety issues ultimately rendered it obsolete. Propofol, through improved formulation, has come much closer to this ideal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolic degradation of this compound by various tissues. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cremophor EL-containing paclitaxel-induced anaphylaxis: a call to action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [chemeurope.com]
Validating the Anesthetic Potency of Liposomal Propanidid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anesthetic potency of liposomal Propanidid against other established intravenous anesthetics. The information presented is supported by experimental data to aid in the evaluation of this novel formulation for anesthetic applications.
Introduction to Liposomal this compound
This compound is a rapid-onset, short-acting intravenous anesthetic agent. Historically, its clinical use was hampered by hypersensitivity reactions attributed to the Cremophor EL solvent used in its formulation. The development of a liposomal formulation of this compound aims to mitigate these adverse effects by encapsulating the active drug in a biocompatible lipid bilayer, potentially improving its safety profile while maintaining its anesthetic efficacy. This guide evaluates the anesthetic potency of this liposomal formulation in comparison to its conventional counterpart and other commonly used intravenous anesthetics such as Propofol, Thiopental, Ketamine, and Etomidate.
Mechanism of Action
This compound exerts its anesthetic effects through a dual mechanism of action:
-
Positive Allosteric Modulation of GABAA Receptors: this compound binds to an allosteric site on the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3][4] This binding enhances the effect of GABA, increasing the influx of chloride ions into the neuron.[1] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, leading to central nervous system depression and anesthesia.
-
Competitive Inhibition of Acetylcholinesterase: this compound also acts as a competitive inhibitor of the enzyme acetylcholinesterase. By reversibly binding to the active site of this enzyme, it prevents the breakdown of the neurotransmitter acetylcholine. The resulting increase in acetylcholine levels in the synaptic cleft can contribute to the overall anesthetic state.
Comparative Anesthetic Potency
The anesthetic potency of liposomal this compound has been evaluated in preclinical studies, primarily in rodent and swine models. The following tables summarize the available quantitative data on key anesthetic parameters compared to other intravenous anesthetics. It is important to note that direct head-to-head comparisons across all agents in a single study are limited, and the data presented is a synthesis from various sources.
Table 1: Anesthetic Induction Time
| Anesthetic Agent | Animal Model | Induction Time (seconds) | Citation(s) |
| Liposomal this compound | Rat | Rapid (not specified) | |
| Propofol | Rat | ~42 | |
| Thiopental | Rat | ~30 | |
| Ketamine | Rat | Not specified | |
| Etomidate | Rat | Not specified |
Table 2: Duration of Anesthesia
| Anesthetic Agent | Animal Model | Duration of Action (minutes) | Citation(s) |
| Liposomal this compound | Rat | Short-acting | |
| Propofol | Rat | 5-7 | |
| Thiopental | Rat | ~10 | |
| Ketamine/Xylazine | Rat | ~30 | |
| Etomidate | - | Not specified |
Table 3: Recovery Time
| Anesthetic Agent | Animal Model | Recovery Time (minutes) | Citation(s) |
| Liposomal this compound | Rat | < 5 | |
| Propofol | Rat | Rapid | |
| Thiopental | Rat | Slower than Propofol | |
| Ketamine | Child (Human) | No difference from Thiopental | |
| Etomidate | - | Not specified |
Summary of Findings:
-
Liposomal this compound vs. Conventional this compound: A study in rats demonstrated that the liposomal formulation of this compound has a largely identical anesthetic potency to the conventional Cremophor preparation. However, the liposomal version exhibited superior tolerance and a lower incidence of clonic seizures.
-
Liposomal this compound vs. Propofol: In a swine model, liposomal this compound showed evidence of poor anesthetic quality compared to Propofol, with higher increases in heart rate and cardiac output.
-
Comparative Potency of Alternatives: Studies comparing other intravenous anesthetics have shown that Propofol generally has a rapid induction and recovery profile. Thiopental also has a rapid onset but a slightly longer recovery time compared to Propofol. Ketamine is known for its analgesic properties and different hemodynamic profile, while Etomidate is noted for its cardiovascular stability.
Experimental Protocols
The following is a generalized protocol for assessing the anesthetic potency of intravenous agents in a rodent model, based on common practices described in the literature.
Objective: To determine and compare the induction time, duration of anesthesia, and recovery time of intravenous anesthetic agents.
Animal Model: Male Sprague-Dawley rats (250-300g).
Materials:
-
Anesthetic agents (Liposomal this compound, Propofol, Thiopental, Ketamine, Etomidate)
-
Vehicle control (e.g., saline, lipid emulsion)
-
Intravenous catheters
-
Infusion pumps
-
Heating pads
-
Monitoring equipment (ECG, pulse oximeter, rectal temperature probe)
-
Stopwatch
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment for at least 3 days prior to the experiment. On the day of the experiment, weigh each animal and place an intravenous catheter in the lateral tail vein.
-
Anesthetic Administration: Administer the anesthetic agent as a bolus injection or a continuous infusion via the tail vein catheter. Doses should be predetermined based on literature or pilot studies.
-
Assessment of Anesthetic Induction: Start the stopwatch at the beginning of the injection. The time to loss of the righting reflex (the inability of the animal to right itself when placed on its back) is recorded as the induction time.
-
Assessment of Anesthetic Depth and Duration: Anesthetic depth is assessed by checking for the absence of reflexes such as the pedal withdrawal reflex (toe pinch) and the corneal reflex. The duration of anesthesia is defined as the time from the loss of the righting reflex to the return of the righting reflex.
-
Monitoring: Continuously monitor vital signs, including heart rate, respiratory rate, oxygen saturation, and body temperature throughout the experiment. Maintain body temperature using a heating pad.
-
Assessment of Recovery: After the return of the righting reflex, monitor the animal for full recovery, characterized by normal motor function and behavior. The time from the return of the righting reflex to the animal exhibiting normal exploratory behavior is recorded as the recovery time.
-
Data Analysis: Compare the mean induction time, duration of anesthesia, and recovery time between the different anesthetic groups using appropriate statistical methods (e.g., ANOVA).
Visualizations of Mechanisms and Workflows
Signaling Pathways and Experimental Workflow
Caption: this compound's positive allosteric modulation of the GABAA receptor.
Caption: Competitive inhibition of acetylcholinesterase by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. [Anesthesiologic efficacy of this compound as a liposome dispersion. An experimental study with rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Propanidid and Thiopental for Anesthesia Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of propanidid and thiopental, two intravenous anesthetic induction agents. While this compound is no longer in widespread clinical use due to adverse reactions, its rapid metabolism and recovery profile offer valuable insights for the development of novel anesthetic agents. Thiopental, a barbiturate, has long been a staple in anesthesia, valued for its rapid and smooth induction. This document synthesizes available experimental data to compare their performance across key anesthetic parameters.
At a Glance: Key Differences
| Feature | This compound | Thiopental |
| Anesthetic Class | Phenylacetate derivative | Barbiturate |
| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor | Positive allosteric modulator of the GABA-A receptor |
| Onset of Action | Rapid | Rapid (within 30-40 seconds)[1] |
| Metabolism | Rapidly hydrolyzed by plasma and liver esterases[2] | Primarily metabolized in the liver[2] |
| Recovery Profile | Very rapid and clear-headed recovery | Slower recovery with potential for prolonged somnolence[1] |
| Hemodynamic Effects | Can cause significant hypotension[3] | Generally more stable, but can cause myocardial depression and vasodilation |
| Primary Advantage | Ultra-short duration of action and rapid recovery | Smooth and reliable induction of anesthesia |
| Primary Disadvantage | High incidence of hypersensitivity reactions | Slower recovery and potential for drug accumulation |
Quantitative Comparison of Performance
The following tables summarize quantitative data extracted from various clinical studies. It is important to note that dosages and patient populations may vary between studies, impacting the direct comparability of the data.
Table 1: Induction and Recovery Characteristics
| Parameter | This compound | Thiopental | Source |
| Induction Dose | 4.6 mg/kg | 3.7 mg/kg | |
| 6.6 mg/kg | 6.0 mg/kg | ||
| Time to Eye Opening | Faster than thiopental | Slower than this compound | |
| Clinical Recovery | Faster than thiopental | Slower than this compound | |
| Impairment of Driving Skills | No significant impairment at 2, 4, 6, or 8 hours post-injection | Significant impairment for at least 6 hours post-injection |
Table 2: Hemodynamic Effects
| Parameter | This compound | Thiopental | Source |
| Hypotension | Caused more hypotension than thiopental | Less hypotensive effect compared to this compound | |
| Apnea | Less frequent than thiopental | More frequent than this compound |
Mechanism of Action: GABA-A Receptor Modulation
Both this compound and thiopental exert their anesthetic effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more resistant to excitation, leading to the central nervous system depression characteristic of general anesthesia.
Experimental Protocols
Objective: To compare the induction characteristics, hemodynamic stability, and recovery profiles of this compound and thiopental.
Study Design: A prospective, randomized, double-blind clinical trial.
Patient Population: Adult patients (ASA physical status I or II) scheduled for elective surgical procedures of short duration. Exclusion criteria would include known allergies to either drug, significant cardiovascular or respiratory disease, and pregnancy.
Procedure:
-
Informed Consent and Baseline Assessment: Obtain written informed consent from all participants. Record baseline hemodynamic parameters (heart rate, systolic and diastolic blood pressure, oxygen saturation) and cognitive function.
-
Randomization: Patients are randomly assigned to receive either this compound or thiopental for the induction of anesthesia.
-
Anesthetic Induction:
-
This compound Group: Administer this compound at a standardized dose (e.g., 5-7 mg/kg) intravenously.
-
Thiopental Group: Administer thiopental at a standardized dose (e.g., 4-6 mg/kg) intravenously.
-
Record the time from injection to loss of consciousness (e.g., loss of eyelash reflex).
-
-
Maintenance of Anesthesia: Anesthesia is maintained with a standardized regimen of inhaled anesthetics and muscle relaxants as required for the surgical procedure.
-
Hemodynamic Monitoring: Continuously monitor and record heart rate, blood pressure, and oxygen saturation at predefined intervals (e.g., every minute for the first 10 minutes, then every 5 minutes).
-
-
Time to spontaneous eye-opening.
-
Time to response to verbal commands.
-
Time to orientation (e.g., stating name and date of birth).
-
-
Adverse Event Monitoring: Record any adverse events during induction, maintenance, and recovery, such as apnea, excitatory movements, or signs of hypersensitivity.
Adverse Effects
Both this compound and thiopental are associated with a range of adverse effects.
This compound
-
Hypersensitivity Reactions: The most significant concern with this compound was the high incidence of anaphylactoid reactions, which ultimately led to its withdrawal from the market. These reactions were often attributed to the solubilizing agent, Cremophor EL, used in its formulation.
-
Hypotension: this compound is known to cause a more pronounced drop in blood pressure compared to thiopental.
-
Excitatory Phenomena: Involuntary muscle movements and hiccoughs were reported.
Thiopental
-
Respiratory Depression: Thiopental can cause dose-dependent respiratory depression and apnea.
-
Cardiovascular Depression: It can lead to myocardial depression, decreased cardiac output, and vasodilation, resulting in hypotension.
-
Laryngospasm and Bronchospasm: Irritation of the airways can occur, particularly in lightly anesthetized patients.
-
Tissue Necrosis: Extravasation of the alkaline thiopental solution can cause severe tissue damage.
-
Prolonged Sedation: Due to its redistribution into fatty tissues, repeated doses can lead to accumulation and a prolonged recovery period.
Conclusion
The comparison between this compound and thiopental highlights a fundamental trade-off in anesthetic drug development: the balance between rapid recovery and hemodynamic stability. This compound's ultra-short duration of action, a result of its rapid metabolism, made it an attractive option for short procedures, offering a swift and clear-headed recovery. However, its association with significant hypotension and severe hypersensitivity reactions proved to be its downfall.
Thiopental, on the other hand, provides a smooth and reliable induction with greater hemodynamic stability, which has contributed to its long-standing use. Its main drawback is a slower and less predictable recovery profile, particularly after prolonged administration.
For researchers and drug development professionals, the story of this compound and thiopental provides valuable lessons. The ideal intravenous anesthetic agent would combine the rapid metabolism and recovery of this compound with the smooth induction and hemodynamic stability of thiopental, while avoiding the adverse effects of both. The focus on developing agents with novel metabolic pathways that lead to inactive metabolites and a favorable safety profile remains a key objective in the field of anesthesiology.
References
- 1. Recovery and simulated driving after intravenous anesthesia with thiopental, methohexital, this compound, or alphadione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound versus thiopentone for induction of general anaesthesia in elective Caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaesthesia for cardioversion: a comparison of diazepam, thiopentone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hemodynamic Side Effects of Propanidid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hemodynamic side effects of the intravenous anesthetic agent Propanidid with its alternatives, supported by experimental data. This compound, a euphoriant anesthetic, is known for its rapid onset and short duration of action. However, its clinical use has been largely discontinued due to significant hemodynamic side effects, primarily attributed to its histamine-releasing properties. This analysis delves into the cardiovascular effects of this compound in comparison to other commonly used intravenous anesthetics such as propofol, thiopental, and etomidate.
Quantitative Hemodynamic Effects: A Comparative Overview
The following table summarizes the key hemodynamic changes observed following the administration of this compound and its alternatives. The data presented is a synthesis of findings from various clinical and experimental studies. It is important to note that the magnitude of these effects can vary depending on the dose, speed of injection, and the patient's underlying physiological condition.
| Hemodynamic Parameter | This compound | Propofol | Thiopental | Etomidate |
| Heart Rate (HR) | Significant Increase[1] | Variable (may decrease or slightly increase)[2][3] | Increase[4] | Minimal change or slight increase[5] |
| Systolic Blood Pressure (SBP) | Significant Decrease | Significant Decrease | Decrease | Minimal Decrease |
| Diastolic Blood Pressure (DBP) | Significant Decrease | Significant Decrease | Decrease | Minimal Decrease |
| Mean Arterial Pressure (MAP) | Significant Decrease | Significant Decrease | Decrease (-27%) | Minimal Decrease (-12%) |
| Cardiac Output (CO) | Increase or No Change | Decrease or No Change | No significant change | Decrease (-16%) |
| Systemic Vascular Resistance (SVR) | Significant Decrease | Significant Decrease | Decrease (-20%) | No significant change |
Mechanism of Hemodynamic Effects: The Role of Histamine
The most prominent hemodynamic side effect of this compound is a marked decrease in blood pressure, which is primarily attributed to the release of histamine. This compound is a potent histamine-releasing agent, a characteristic not shared to the same extent by other intravenous anesthetics like etomidate. The released histamine acts on H1 and H2 receptors in the vasculature, leading to vasodilation and a subsequent drop in systemic vascular resistance. This vasodilation, coupled with a potential increase in heart rate as a compensatory mechanism, contributes to the overall hemodynamic instability observed with this compound administration.
In contrast, propofol-induced hypotension is primarily due to a decrease in systemic vascular resistance through different mechanisms, including inhibition of sympathetic vasoconstrictor nerve activity and direct vasodilation. Thiopental also causes a decrease in systemic vascular resistance but to a lesser extent than propofol. Etomidate is known for its hemodynamic stability, with minimal effects on blood pressure and systemic vascular resistance, making it a preferred agent in patients with cardiovascular compromise.
Experimental Protocols
The data presented in this guide is based on a variety of experimental designs. A typical experimental protocol for comparing the hemodynamic effects of intravenous anesthetics involves the following steps:
1. Subject Selection:
-
Inclusion of healthy volunteers or patients undergoing elective surgery, classified according to the American Society of Anesthesiologists (ASA) physical status I or II.
-
Exclusion of patients with known cardiovascular disease, allergies to anesthetic agents, or those taking medications that could interfere with hemodynamic measurements.
2. Anesthesia and Monitoring:
-
Patients are typically premedicated with a benzodiazepine or opioid.
-
Standard monitoring includes electrocardiogram (ECG), non-invasive blood pressure (NIBP), pulse oximetry (SpO2), and end-tidal carbon dioxide (EtCO2).
-
For more detailed hemodynamic assessment, invasive monitoring such as an arterial line for continuous blood pressure measurement and a pulmonary artery catheter for measuring cardiac output, pulmonary artery pressure, and central venous pressure may be used.
3. Drug Administration:
-
Anesthetic agents are administered intravenously at clinically relevant doses.
-
The rate of injection is standardized to minimize variations in hemodynamic responses.
4. Data Collection:
-
Hemodynamic parameters are recorded at baseline (before drug administration) and at regular intervals following the injection of the anesthetic agent (e.g., every minute for the first 5-10 minutes, and then at longer intervals).
5. Statistical Analysis:
-
Statistical methods such as repeated measures ANOVA are used to compare the changes in hemodynamic parameters over time and between different anesthetic groups.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental procedures involved in the comparative analysis of this compound's hemodynamic effects, the following diagrams are provided.
References
- 1. [Anesthesia with this compound in a liposomal preparation. An experimental study in swine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haemodynamic effects of propofol: induction with 2.5 mg kg-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haemodynamic effects of propofol infusion for sedation after coronary artery surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of thiopentone on cardiac performance, coronary hemodynamics and myocardial oxygen consumption in chronic ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Hemodynamic effects of Etomidate] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating EEG Burst-Suppression Patterns: A Comparative Guide to Propanidid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Propanidid with other anesthetic agents for the validation of electroencephalogram (EEG) burst-suppression patterns. The information is intended to support preclinical and clinical research in neuroscience and drug development.
Introduction to Burst-Suppression and this compound
Burst-suppression is an EEG pattern characterized by alternating periods of high-amplitude electrical activity ("bursts") and periods of relative inactivity ("suppression"). This pattern is indicative of a profoundly inactivated brain state and is a common target in clinical scenarios such as medically induced comas for neuroprotection. The validation of agents that can reliably and controllably induce this state is crucial for both clinical applications and research into the fundamental mechanisms of consciousness and brain metabolism.
This compound, an ultra-short-acting intravenous anesthetic, has been shown to induce burst-suppression.[1][2] Like the widely used anesthetic Propofol, this compound acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Its rapid metabolism, primarily through hydrolysis in the liver, results in a short duration of action.[3] This guide compares the performance of this compound in inducing and maintaining burst-suppression with other commonly used anesthetics.
Comparative Performance of Anesthetic Agents in Inducing Burst-Suppression
The characteristics of EEG burst-suppression patterns can vary significantly depending on the anesthetic agent used. This section provides a comparative overview of this compound and other agents based on available experimental data.
Quantitative EEG Characteristics
For a broader context, the following table summarizes the electrophysiologic characteristics of burst-suppression induced by isoflurane, thiopental, etomidate, and propofol in a rat model. This data, while not including this compound, provides a valuable framework for understanding the agent-specific nature of burst-suppression.
| Anesthetic Agent | Burst Duration (s, mean ± SD) | Max. Peak-to-Peak Voltage (µV, mean ± SD) | Area Under the Curve (µV·s, mean ± SD) |
| Isoflurane | 1.4 ± 0.4 | 488 ± 146 | 111 ± 24 |
| Thiopental | 0.8 ± 0.5 | 285 ± 106 | 35 ± 31 |
| Etomidate | 0.3 ± 0.1 | 310 ± 87 | 17 ± 7 |
| Propofol | 0.4 ± 0.1 | 249 ± 50 | 21 ± 4 |
| (Data from a study in rats with a suppression to burst time ratio of 4:1) |
Note: Further preclinical studies are required to quantitatively characterize this compound-induced burst-suppression and populate a similar comparative table.
Experimental Protocols
A detailed, standardized protocol for inducing burst-suppression with this compound in a preclinical model is not well-established in the available literature. However, based on existing studies involving this compound and general protocols for inducing burst-suppression with other agents in rodents, a potential experimental workflow can be outlined.
Proposed Experimental Workflow for Inducing Burst-Suppression with this compound in a Rodent Model:
Key Methodological Steps:
-
Animal Preparation: Adult male Sprague-Dawley rats would be surgically implanted with epidural EEG electrodes over the frontal and parietal cortices and a catheter in the jugular vein for intravenous drug administration. Animals would be allowed to recover fully before the experiment.
-
EEG Recording: A baseline EEG would be recorded for a defined period before drug administration.
-
This compound Administration: this compound would be infused intravenously at a constant rate. Based on a study in rats, infusion rates of 60, 90, or 120 mg/100g/h have been used to induce anesthesia and EEG changes consistent with burst-suppression. The infusion rate would be titrated to achieve a target burst-suppression ratio (BSR), typically aiming for a state where suppression periods are significantly longer than burst periods.
-
Validation of Burst-Suppression: The EEG signal would be continuously monitored. The onset of burst-suppression would be identified by the characteristic alternating pattern of high-amplitude bursts and isoelectric or near-isoelectric suppressions. The BSR would be calculated as the percentage of time the EEG is in a suppressed state over a given epoch.
-
Data Analysis: Quantitative analysis of the burst characteristics, including duration, peak-to-peak amplitude, and spectral content, would be performed. These parameters would then be compared to those obtained with other anesthetic agents under similar experimental conditions.
Signaling Pathways and Mechanism of Action
This compound, like Propofol and other general anesthetics, exerts its effects primarily through the potentiation of GABA-A receptors.
The binding of this compound to an allosteric site on the GABA-A receptor increases the receptor's affinity for its endogenous ligand, GABA. This enhanced binding leads to a more significant and prolonged opening of the associated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. At high concentrations, this widespread neuronal inhibition manifests as the characteristic burst-suppression pattern on the EEG.
While the general mechanism is understood, the specific GABA-A receptor subtype selectivity of this compound has not been extensively characterized. Different subtypes of GABA-A receptors, composed of various subunit combinations (e.g., α1-6, β1-3, γ1-3), exhibit distinct pharmacological properties and are differentially distributed throughout the brain. The specific subunit composition of the GABA-A receptors that this compound preferentially binds to would provide a more nuanced understanding of its neurophysiological effects and potential for off-target effects. Further research into the binding affinities of this compound for various GABA-A receptor subtypes is warranted.
Conclusion
This compound is a viable agent for inducing EEG burst-suppression, with a mechanism of action centered on the positive allosteric modulation of GABA-A receptors. Its EEG signature shows similarities to Propofol but with notable differences in the higher frequency bands. The primary advantage of this compound lies in its ultra-short duration of action due to rapid metabolism.
However, a significant gap exists in the literature regarding a detailed, standardized preclinical protocol for inducing and validating burst-suppression with this compound. Furthermore, comprehensive quantitative comparisons of its burst-suppression characteristics with a broader range of anesthetic agents are needed. Future research should focus on establishing these protocols and generating comparative data to fully elucidate the potential of this compound as a tool for validating EEG burst-suppression patterns in both research and clinical settings. The elucidation of its GABA-A receptor subtype selectivity will also be critical in refining our understanding of its specific neuropharmacological profile.
References
A Comparative Guide to the Efficacy of Propanidid in Various Animal Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anesthetic efficacy of Propanidid across different animal species, drawing on available experimental data. This compound, a rapid-acting intravenous anesthetic, has been studied in a range of animal models, and this document aims to consolidate key findings to aid in research and drug development.
Comparative Efficacy and Pharmacokinetics
The following tables summarize the available quantitative data on the efficacy and administration of this compound in several animal species. It is important to note that much of the research on this compound was conducted several decades ago, and direct comparative studies across multiple species are limited. The data presented here is synthesized from various independent studies.
Table 1: this compound Anesthetic Doses and Efficacy Parameters in Different Animal Species
| Animal Species | Formulation | Induction Dose | Continuous Infusion Rate | Duration of Anesthesia | Recovery Time | Key Findings & Citations |
| Swine | Liposomal | 60 mg/kg | 400 mg/kg/h | - | - | Showed poor anesthetic quality with increases in heart rate and plasma catecholamine levels.[1] |
| Cremophor-based | 15 mg/kg | 100 mg/kg/h | - | - | Better intubation conditions and quality of anesthesia compared to the liposomal formulation.[1] | |
| Rats | Liposomal | Bolus followed by infusion | 60, 90, or 120 mg/100g/h for 15 min | - | Rapid awakening (< 5 min) | Well-tolerated at higher doses with a lower incidence of clonic seizures compared to the cremophor formulation. |
| Cremophor-based | Bolus followed by infusion | 60, 90, or 120 mg/100g/h for 15 min | - | Rapid awakening (< 5 min) | Caused considerable dose-dependent mortality at higher infusion rates. | |
| Rabbits | - | 2x HD50 dose for induction | 2.5 mg/kg/min | - | Time to walk was shorter after 20-min and 1-h infusions compared to propofol.[2] | - |
| Dogs | - | - | - | 10.1 +/- 2.1 minutes | - | The short duration of action is due to rapid hydrolysis by esterases.[3] |
Table 2: Comparative Cardiovascular and Respiratory Effects of this compound
| Animal Species | Cardiovascular Effects | Respiratory Effects | Citations |
| Swine (Liposomal) | Increased heart rate (91 to 115/min), Increased cardiac output (5.4 to 7.7 l/min) | - | [1] |
| Dogs | Affects blood pressure and cardiac output. | Affects respiration. | |
| Rabbits | - | - | |
| Rats | Lowered arterial blood pressure and heart rate (both formulations). | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
Anesthetic Efficacy Study in Swine
-
Animals: Eighteen pigs.
-
Groups:
-
Group 1 (n=6): this compound in liposomal preparation (PropaLip).
-
Group 2 (n=6): this compound in cremophor solution (PropaCrem).
-
Group 3 (n=6): Propofol (Disoprivan).
-
-
Anesthesia Induction and Maintenance:
-
PropaLip: 60 mg/kg induction dose followed by a continuous infusion of 400 mg/kg/h.
-
PropaCrem: 15 mg/kg induction dose followed by a continuous infusion of 100 mg/kg/h.
-
Propofol: 5 mg/kg induction dose followed by a continuous infusion of 20 mg/kg/h.
-
-
Procedure: After induction and tracheal intubation, animals were ventilated with 50% oxygen in air. Arterial and pulmonary artery catheters were placed. A second anesthetic induction was performed, followed by a 60-minute continuous infusion.
-
Monitoring: Noninvasive blood pressure, electrocardiogram, capnography, invasive hemodynamic monitoring (arterial and pulmonary arterial pressures, cardiac output), and blood sample collection for hormone and histamine levels.
Anesthetic Efficacy Study in Rats
-
Animals: Sprague-Dawley rats (n=46).
-
Formulations: Liposomal this compound and Cremophor-based this compound.
-
Procedure: Rats were implanted with venous and arterial lines and epidural EEG electrodes. The following day, baseline arterial blood pressure, heart rate, and EEG were monitored. Anesthesia was induced with a bolus of the respective this compound preparation, followed by a 15-minute infusion.
-
Dosage Groups:
-
Liposomal: 60, 90, or 120 mg/100g/h.
-
Cremophor: 60, 90, or 120 mg/100g/h.
-
-
Monitoring: Arterial blood pressure, heart rate, EEG, corneal reflex, and nociceptive responses to tail-clamping. Plasma this compound concentrations were determined at the end of the infusion.
Recovery Study in Rabbits
-
Animals: Rabbits.
-
Anesthetics: this compound and Propofol.
-
Procedure: Hypnosis was induced with a 2x HD50 dose of the test compound. Immediately after induction, an intravenous infusion was started via the tail vein at half the HD50 dosage per minute for 20 minutes, 1 hour, or 3 hours.
-
Infusion Rates:
-
This compound: 2.5 mg/kg/min.
-
Propofol: 1.5 mg/kg/min.
-
-
Parameters Measured: Duration of loss of righting reflex (LORR) and time to walk.
Mechanism of Action and Signaling Pathway
This compound exerts its anesthetic effects primarily through its action on the γ-aminobutyric acid type A (GABAA) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. It acts as a positive allosteric modulator of the GABAA receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability, which manifests as sedation and anesthesia.
Caption: this compound's mechanism of action at the GABAA receptor.
Experimental Workflow and Comparative Logic
The following diagrams illustrate a typical experimental workflow for assessing the efficacy of this compound and a logical comparison of its key characteristics.
Caption: A generalized experimental workflow for evaluating this compound efficacy.
Caption: A logical comparison of this compound's characteristics.
References
Propanidid vs. Methoxyflurane in Obstetrical Anesthesia: A Comparative Analysis
A review of historical clinical data on the use of propanidid, a rapid-acting intravenous anesthetic, and methoxyflurane, an inhalational analgesic, in obstetrical procedures reveals distinct applications and differing maternal and neonatal outcomes. While direct comparative trials are largely absent from the historical literature, an examination of individual studies provides valuable insights for researchers and drug development professionals.
This compound was primarily utilized as an induction agent for general anesthesia, particularly during Cesarean sections. In contrast, methoxyflurane was employed as an analgesic for pain relief during labor. This fundamental difference in application underscores the distinct pharmacological profiles and clinical objectives for each agent in the obstetrical setting.
Maternal and Neonatal Outcomes: A Tabular Comparison
The following tables summarize key quantitative data extracted from various studies on this compound and methoxyflurane. It is crucial to note that these findings are not from head-to-head comparative studies and reflect the anesthetic practices and patient populations of the time the research was conducted.
Table 1: Neonatal Outcomes
| Outcome | This compound | Methoxyflurane |
| Apgar Score < 7 (1 minute) | Data not consistently reported in available studies. | Not associated with an increased likelihood of low Apgar scores at five minutes compared to no analgesia[1][2][3]. |
| Fetal Acid-Base Status | Associated with significant fetal acidosis (both respiratory and metabolic)[4]. | Studies on analgesic doses did not report significant adverse effects on fetal acid-base status. |
| Time to Sustained Respiration | Not consistently reported. | No significant neonatal respiratory depression reported at analgesic doses[1]. |
Table 2: Maternal Outcomes
| Outcome | This compound | Methoxyflurane |
| Hemodynamics | Potential for hypotension. | At analgesic doses, no statistically significant changes in maternal hemodynamics were observed. |
| Analgesic Efficacy | Not applicable (used for induction of anesthesia). | Significant reduction in pain scores during labor. |
| Adverse Effects | Nausea, vomiting, and postoperative chest infections reported in some patients. Anaphylactoid reactions were a concern, often attributed to the solvent Cremophor EL. | Drowsiness and dizziness were the most common side effects. Nausea was reported but was significantly less than with agents like nitrous oxide. |
Experimental Protocols
This compound for Anesthetic Induction in Cesarean Section
A representative study protocol for the use of this compound involved the intravenous administration of 7 mg/kg body weight for the induction of anesthesia in healthy mothers scheduled for elective Cesarean section. Following induction, ventilation was controlled with nitrous oxide, oxygen, and muscle relaxants. A supplementary dose of this compound (1 mg/kg) was sometimes administered to prevent maternal awareness. Neonatal assessment included Apgar scores and analysis of umbilical cord blood for acid-base status.
Methoxyflurane for Obstetric Analgesia
In studies evaluating methoxyflurane for pain relief in labor, the agent was typically self-administered by the parturient using a handheld inhaler. The delivered concentration of methoxyflurane was generally low (e.g., 0.35%) to provide analgesia without loss of consciousness. The primary outcomes measured were the level of pain relief, maternal and fetal hemodynamics, and neonatal condition assessed by Apgar scores.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflow for studying these agents and the logical relationship of their effects on maternal and neonatal outcomes.
Caption: Experimental workflow for this compound in Cesarean section.
Caption: Experimental workflow for methoxyflurane in labor analgesia.
Caption: Logical comparison of maternal and neonatal outcomes.
Conclusion
Based on the available historical data, this compound and methoxyflurane served distinct roles in obstetrical anesthesia. This compound, as a rapid-sequence induction agent, was effective for initiating general anesthesia for Cesarean sections but was associated with a significant risk of fetal acidosis. Its use was also complicated by maternal side effects, including hemodynamic instability and hypersensitivity reactions, which ultimately led to its withdrawal from the market.
Methoxyflurane, when used as a low-concentration inhalational analgesic, provided effective pain relief during labor with a favorable safety profile for both the mother and the neonate. Studies from that era did not indicate an increased risk of low Apgar scores or significant maternal hemodynamic compromise at analgesic doses. While high concentrations of methoxyflurane for prolonged periods were linked to nephrotoxicity, this was not a significant concern with the low doses used for obstetric analgesia.
References
- 1. Obstetric analgesia with methoxyflurane. A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Field Trial of Methoxyflurane, Nitrous Oxide, and Trichloroethylene as Obstetric Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methoxyflurane and Nitrous Oxide as Obstetric Analgesics. I.—A Comparison by Continuous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for anaesthetic induction at Caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Propanidid's Effects on Respiratory Rate
For Immediate Release
[City, State] – [Date] – A comprehensive review of available clinical data on the anesthetic agent Propanidid reveals a distinct respiratory profile when compared to other intravenous anesthetics such as propofol and thiopental. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes the quantitative effects on respiratory rate, details experimental protocols, and illustrates the underlying signaling pathways.
Executive Summary
This compound, a non-barbiturate ultra-short-acting anesthetic, is known to induce a biphasic respiratory response characterized by a brief period of hyperventilation immediately following injection, often followed by a period of respiratory depression or apnea. The extent and duration of these effects are dose-dependent. In comparative studies, this compound has demonstrated a greater initial hyperventilatory stimulus but a shorter duration of subsequent respiratory depression when compared to thiopental. When compared to propofol, this compound appears to cause a shorter duration of apnea.
Comparative Respiratory Effects
The following tables summarize the quantitative data on the effects of this compound and its alternatives on key respiratory parameters.
| Anesthetic Agent | Dosage | Change in Respiratory Rate | Incidence of Apnea | Duration of Apnea (seconds) |
| This compound | 5-7 mg/kg | Initial brief hyperventilation followed by a decrease | Dose-dependent | Shorter than propofol |
| Propofol | 2-2.5 mg/kg | General decrease | High | Longer than this compound |
| Thiopental | 3-5 mg/kg | General decrease | Dose-dependent | Variable |
Table 1: Comparison of Respiratory Rate Changes and Apnea
| Anesthetic Agent | Tidal Volume | Minute Volume |
| This compound | Initial increase, then decrease | Initial increase, then decrease |
| Propofol | Decrease | Decrease |
| Thiopental | Decrease | Decrease |
Table 2: Comparison of Effects on Tidal and Minute Volume
Experimental Protocols
The data presented is based on a variety of clinical studies. A generalizable experimental protocol for assessing the respiratory effects of these anesthetic agents is as follows:
Objective: To compare the effects of this compound, propofol, and thiopental on respiratory rate, tidal volume, and the incidence and duration of apnea in healthy adult patients undergoing elective surgery.
Study Design: A randomized, double-blind, parallel-group clinical trial.
Patient Population: ASA physical status I or II patients, aged 18-60 years, scheduled for elective surgical procedures.
Methodology:
-
Baseline Monitoring: Standard monitoring including ECG, non-invasive blood pressure, pulse oximetry (SpO2), and capnography is established. Respiratory rate and tidal volume are recorded for a 5-minute baseline period.
-
Anesthetic Induction: Patients are randomly assigned to receive a standardized induction dose of either this compound (e.g., 6.6 mg/kg), propofol (e.g., 2.5 mg/kg), or thiopental (e.g., 5 mg/kg) administered intravenously over a set period (e.g., 30 seconds).
-
Respiratory Monitoring: Following induction, respiratory parameters are continuously monitored and recorded. The primary endpoints are the maximum change in respiratory rate from baseline, the incidence of apnea (defined as cessation of breathing for >15 seconds), and the duration of any apneic periods.
-
Data Analysis: Statistical analysis is performed to compare the mean changes in respiratory parameters and the incidence of apnea between the three groups.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound, propofol, and thiopental involves the positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.
Caption: GABA-A Receptor Signaling Pathway.
The diagram above illustrates how this compound and its alternatives enhance the effect of the neurotransmitter GABA at the GABA-A receptor, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which inhibits its firing.
Caption: Experimental Workflow Diagram.
This workflow outlines the key stages of a clinical trial designed to compare the respiratory effects of different intravenous anesthetic agents.
A Comparative Analysis of Adverse Reaction Rates: Propanidid vs. Other Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adverse reaction profiles of the intravenous anesthetic Propanidid with its alternatives, primarily Thiopental and Propofol. This compound, a derivative of eugenol, was introduced in the 1960s but was later withdrawn from many markets due to a high incidence of adverse events, particularly hypersensitivity reactions.[1] This document synthesizes available experimental data to offer a comparative perspective on its safety profile.
Data on Adverse Reaction Rates
The following tables summarize the comparative incidence and characteristics of key adverse reactions associated with this compound, Thiopental, and Propofol. Due to the discontinuation of this compound, much of the comparative data is from older clinical studies.
| Adverse Reaction | This compound | Thiopental | Propofol |
| Hypersensitivity Reactions | High Incidence | Low Incidence | Low Incidence |
| Histamine Release | Significant | Minimal to Moderate | Minimal |
| Hypotension | Frequent | Frequent | Frequent |
| Apnea | Common | Common | Common (can be more prolonged)[2] |
| Venous Complications | Moderate | Low to Moderate | Moderate (pain on injection) |
Table 1: Comparison of Major Adverse Reaction Incidence
| Adverse Reaction Details | This compound | Thiopental | Propofol |
| Hypersensitivity Mechanism | Primarily non-IgE mediated histamine release due to Cremophor EL solvent.[1] Anaphylactoid reactions are a key concern. | IgE-mediated reactions are rare but can occur. | Allergic reactions are rare, with the Propofol molecule itself sometimes being the allergen. |
| Hemodynamic Effects | Can cause a significant drop in blood pressure and an increase in heart rate.[3] | Known to cause vasodilation and a decrease in blood pressure.[4] | Causes vasodilation and can lead to significant hypotension. |
| Respiratory Effects | Can induce hyperventilation followed by apnea. | Dose-dependent respiratory depression. | Can cause significant apnea, which may be longer in duration compared to this compound combinations. |
| Local Venous Effects | Associated with pain on injection and thrombophlebitis. | Less irritating to veins than this compound. | Pain on injection is a common side effect. |
Table 2: Characteristics of Adverse Reactions
Experimental Protocols
Histamine Release Study (Lorenz & Doenicke, 1972)
This study aimed to quantify and compare the in vivo histamine release caused by this compound and Thiopental in human volunteers.
-
Subjects: Healthy human volunteers.
-
Methodology:
-
A baseline plasma histamine level was established for each subject using a highly sensitive and specific bioassay.
-
Subjects were administered either this compound or Thiopental intravenously.
-
Blood samples were drawn at timed intervals (e.g., 3 and 5 minutes post-injection) to measure changes in plasma histamine concentration.
-
Physiological parameters such as blood pressure, heart rate, and gastric acid secretion (as an indicator of pharmacologically active histamine) were monitored concurrently.
-
-
Key Findings: this compound administration led to an average increase of 350% in plasma histamine levels approximately 5 minutes after injection. Thiopental also caused an increase in plasma histamine, though the clinical consequences in normal test subjects were generally not significant.
Comparative Clinical Trial of this compound and Propofol for Suspension Laryngoscopy
This randomized trial compared the anesthetic quality and adverse effects of a this compound-based regimen versus a Propofol-based regimen in patients undergoing suspension laryngoscopy.
-
Subjects: 40 patients randomly assigned to two groups.
-
Anesthetic Regimens:
-
Group 1 (Propofol): Fentanyl (1 µg/kg) followed by a bolus of Propofol (2.5 mg/kg) and a continuous infusion (5-10 mg/kg/h).
-
Group 2 (this compound): Fentanyl (1 µg/kg) and Flunitrazepam (0.2 mg/kg) with a bolus of this compound (8 mg/kg) followed by a continuous infusion (40-50 mg/kg/h).
-
-
Parameters Monitored: Duration of apnea, quality of anesthesia, recovery time, heart rate, blood pressure, and blood gases.
-
Key Findings: While the quality of anesthesia and hemodynamic variations were similar between the two groups, apnea lasted twice as long with Propofol compared to the Flunitrazepam-Propanidid combination. Conversely, recovery was twice as fast with Propofol.
Visualizing Key Mechanisms and Workflows
Mechanism of Cremophor EL-Induced Histamine Release
This compound was formulated with Cremophor EL, a polyoxyethylated castor oil, which was identified as a primary cause of the high rate of hypersensitivity reactions. This diagram illustrates the proposed non-immunological mechanism of histamine release.
Caption: Mechanism of Cremophor EL-induced histamine release from mast cells.
Experimental Workflow for Comparative Anesthetic Study
This diagram outlines a typical workflow for a clinical trial comparing the adverse effects of different intravenous anesthetics.
Caption: Workflow of a randomized clinical trial comparing anesthetic agents.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. [Propofol versus this compound for the conduction of suspension laryngoscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vivo blood histamine during anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propofol versus thiopental sodium for the treatment of refractory status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Propanidid
For Immediate Release
Ensuring the safety of laboratory personnel and the environment is paramount in scientific research. Adherence to proper waste disposal protocols for chemical compounds like Propanidid is a critical component of maintaining a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound, encompassing immediate safety measures and logistical planning.
This compound, a pharmaceutical compound, requires careful handling throughout its lifecycle, including its ultimate disposal. Improper disposal can lead to environmental contamination and potential health hazards. Therefore, a structured and informed approach to its disposal is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
In the event of a spill, it should be contained immediately using an inert absorbent material such as vermiculite, sand, or earth. The absorbed material should then be collected into a suitable, labeled container for hazardous waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe and compliant disposal of this compound waste:
-
Waste Identification and Segregation:
-
All waste containing this compound, including unused product, contaminated labware (e.g., vials, syringes without needles, and petri dishes), and spill cleanup materials, must be classified as chemical or pharmaceutical waste.
-
This waste must be segregated from general laboratory trash and other waste streams at the point of generation.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
The label should clearly indicate "Hazardous Waste," "Pharmaceutical Waste," and "this compound."
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Keep the container closed except when adding waste.
-
-
Arranging for Professional Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will have established procedures and contracts with certified waste management vendors.
-
Do not attempt to treat or dispose of this compound waste through in-house methods unless explicitly approved and guided by your EHS department and relevant regulations.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Size | Typically ≤ 20 Liters (5 Gallons) for liquid waste in a laboratory setting. | General Laboratory Best Practices |
| Satellite Accumulation Limit | Up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation. | U.S. EPA 40 CFR 262.15 |
| Storage Time Limit | Varies by generator status; typically 90 or 180 days. Consult institutional and local regulations. | U.S. EPA Regulations |
Experimental Protocols
The disposal of this compound is an operational procedure rather than an experimental one. The primary "protocol" is the adherence to the step-by-step disposal guide outlined above, which is based on established safety and environmental protection principles for chemical waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, research facilities can ensure they are not only compliant with regulations but are also upholding their commitment to the safety of their personnel and the protection of the environment. For further guidance specific to your institution and location, always consult your Environmental Health and Safety department.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for Propanidid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with anesthetic agents like Propanidid, a clear and immediate understanding of safety protocols, including the correct use of personal protective equipment (PPE) and proper disposal methods, is critical. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE) for this compound
While a Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential. The following PPE is recommended to minimize exposure and ensure safe handling.[1]
Core PPE Requirements:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against accidental splashes.[1]
-
Hand Protection: Wear protective gloves to prevent skin contact.[1]
-
Body Protection: Impervious clothing should be worn to protect the skin.[1]
-
Respiratory Protection: A suitable respirator is advised, especially in areas with inadequate ventilation.[1]
Engineering Controls and Emergency Preparedness:
-
Ventilation: Ensure adequate ventilation in the work area. This compound should only be used in areas with appropriate exhaust ventilation.
-
Safety Stations: An accessible safety shower and eye wash station must be available in the immediate vicinity of where this compound is handled.
Quantitative Safety Data
At present, there are no established occupational exposure limit values for this compound. Researchers should operate under the principle of minimizing all chemical exposures.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | MedchemExpress SDS |
Procedural Guidance for Handling and Disposal
Handling this compound:
-
Avoid Contact: Prevent inhalation and contact with eyes and skin.
-
Control Aerosols: Take measures to avoid the formation of dust and aerosols during handling.
-
Ventilated Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.
In Case of a Spill:
A swift and safe response is crucial in the event of a this compound spill. The following workflow outlines the necessary steps.
Disposal of this compound Waste:
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Containment: Collect all this compound waste, including contaminated absorbent materials, in a suitable, sealed container.
-
Labeling: Clearly label the waste container with the contents.
-
Regulatory Compliance: Dispose of the contaminated material in accordance with all applicable federal, state, and local environmental regulations. Refer to Section 13 of the Safety Data Sheet for specific guidance.
-
Environmental Protection: Prevent the product from entering drains or water courses.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
